molecular formula C14H17FN2O4 B1678915 PNU-100440 CAS No. 168828-82-8

PNU-100440

Cat. No.: B1678915
CAS No.: 168828-82-8
M. Wt: 296.29 g/mol
InChI Key: OLDRPBWULXUVTL-LLVKDONJSA-N
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Description

PNU-100440 is a bio-active chemical.

Properties

IUPAC Name

(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-12-7-10(17-8-11(9-18)21-14(17)19)1-2-13(12)16-3-5-20-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRPBWULXUVTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441549
Record name (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-82-8
Record name PNU-100440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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Record name PNU-100440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V7QJB5QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PNU-100440: An In-Depth Review of a Linezolid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-100440 is recognized as a metabolite and impurity of the oxazolidinone antibiotic, Linezolid.[1][2] Despite being identified as a "biologically active compound," a comprehensive review of publicly available scientific literature reveals a significant lack of detailed information regarding its specific mechanism of action, binding profile, and effects on signaling pathways.[2] The vast majority of research focuses on the parent drug, Linezolid, and its two major inactive metabolites, PNU-142300 and PNU-142586.[3][4] This guide, therefore, summarizes the current understanding of this compound in the context of its parent compound and highlights the absence of specific pharmacological data for this compound itself.

Introduction to this compound

This compound is a chemical entity associated with the manufacturing and metabolism of Linezolid.[1][2] While its existence is documented, its independent pharmacological profile is not well-characterized in the available scientific literature. As a result, a detailed analysis of its mechanism of action is not currently possible. To provide context for its potential biological relevance, it is essential to understand the well-established mechanism of its parent compound, Linezolid.

Mechanism of Action of the Parent Compound: Linezolid

Linezolid is a bacteriostatic antibiotic, and in some cases bactericidal, that inhibits bacterial protein synthesis through a unique mechanism.[3][5][6][7][8] Unlike many other protein synthesis inhibitors that interfere with the elongation step, Linezolid acts at the initiation phase.[6][7]

Key aspects of Linezolid's mechanism of action include:

  • Target: Linezolid binds to the 23S ribosomal RNA (rRNA) of the bacterial 50S subunit.[3][5][8]

  • Action: This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[5][6][8] By blocking the assembly of the ribosome, Linezolid effectively halts the production of bacterial proteins necessary for growth and replication.[5][7]

  • Spectrum of Activity: Linezolid is primarily effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5][9]

In addition to its antibacterial properties, Linezolid is also a reversible, nonselective inhibitor of monoamine oxidase (MAO).[3][5] This can lead to drug interactions and potential side effects such as serotonin (B10506) syndrome when co-administered with certain medications.[3][5]

Signaling Pathway of Linezolid's Antibacterial Action

The primary signaling pathway affected by Linezolid is the central dogma of molecular biology, specifically the translation of mRNA into proteins within bacteria.

Linezolid_Mechanism cluster_bacterium Bacterial Cell mRNA mRNA Ribosome_Assembly Ribosome Assembly (30S + 50S subunits) mRNA->Ribosome_Assembly Initiation_Complex Functional 70S Initiation Complex Ribosome_Assembly->Initiation_Complex Protein_Synthesis Protein Synthesis (Translation) Initiation_Complex->Protein_Synthesis Bacterial_Proteins Bacterial Proteins Protein_Synthesis->Bacterial_Proteins Bacterial_Growth Bacterial Growth & Replication Bacterial_Proteins->Bacterial_Growth Linezolid Linezolid Binding_Site Binds to 23S rRNA of 50S subunit Linezolid->Binding_Site Binding_Site->Ribosome_Assembly Inhibits

Linezolid's inhibition of bacterial protein synthesis.

Quantitative Data and Experimental Protocols for this compound

A thorough search of scientific databases and literature has not yielded any specific quantitative data regarding the binding affinities (Ki, IC50), functional potencies (EC50), or efficacy of this compound. Consequently, the following data tables remain unpopulated.

Table 1: this compound Binding Profile

Target Binding Affinity (Ki) Assay Method Reference

| Data Not Available | Data Not Available | Data Not Available | N/A |

Table 2: this compound Functional Activity

Assay Potency (EC50/IC50) Efficacy Experimental System Reference

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Similarly, detailed experimental protocols for the characterization of this compound's mechanism of action are not available in the public domain. Research on Linezolid's metabolites has primarily focused on their pharmacokinetics and lack of antibacterial activity, rather than their specific molecular interactions.[3][4]

Signaling Pathways and Visualizations for this compound

Due to the absence of data on the molecular targets and downstream effects of this compound, it is not possible to construct diagrams of its signaling pathways or experimental workflows. The creation of such visualizations would be speculative and not based on published scientific evidence.

Conclusion

This compound is identified as a metabolite and impurity of the antibiotic Linezolid. While termed "biologically active," there is a notable absence of published research detailing its specific mechanism of action, binding profile, or influence on cellular signaling pathways. The scientific community's understanding is largely confined to the well-characterized antibacterial action of its parent compound, Linezolid, which inhibits bacterial protein synthesis at the initiation stage. For researchers and drug development professionals, this compound represents an area with a significant knowledge gap. Future research would be necessary to elucidate any unique pharmacological properties and the specific mechanism of action of this compound.

References

The Role of PNU-100440 in Linezolid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Core Metabolism of the Oxazolidinone Antibiotic Linezolid (B1675486) for Researchers, Scientists, and Drug Development Professionals.

Initial Inquiry Regarding PNU-100440

An extensive review of the scientific literature reveals a notable scarcity of specific information regarding this compound as a metabolite of linezolid. While some databases may list it as a potential metabolite, the body of research on linezolid's pharmacokinetics and metabolism does not provide quantitative data, detailed experimental protocols, or its specific role in the metabolic pathway. The focus of comprehensive studies has consistently been on two primary, pharmacologically inactive metabolites: PNU-142300 and PNU-142586 . Therefore, this guide will provide an in-depth technical overview of the metabolism of linezolid with a focus on these two well-characterized major metabolites.

Introduction to Linezolid Metabolism

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, which is effective against a variety of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its metabolism is a crucial aspect of its clinical pharmacology, primarily occurring through the oxidation of the morpholine (B109124) ring. This process leads to the formation of two main inactive carboxylic acid metabolites.[1] Notably, the metabolism of linezolid is not dependent on the cytochrome P450 (CYP450) enzyme system, which minimizes the likelihood of drug-drug interactions with medications that are substrates, inducers, or inhibitors of these enzymes.

The Major Metabolites of Linezolid: PNU-142300 and PNU-142586

The biotransformation of linezolid results in two principal metabolites:

  • PNU-142300: The aminoethoxyacetic acid metabolite.

  • PNU-142586: The hydroxyethylglycine metabolite.

These metabolites are pharmacologically inactive and are primarily excreted through the kidneys.[2] The formation of PNU-142586 is considered the rate-limiting step in the clearance of linezolid and is thought to occur via a non-enzymatic chemical oxidation process.[3]

Quantitative Data on Linezolid and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics of linezolid and its major metabolites.

Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites [4]

ParameterLinezolidPNU-142300PNU-142586
Volume of Distribution (Vd) 47.1 LAssumed same as linezolidAssumed same as linezolid
Total Clearance (CL) 3.86 L/h7.27 L/h13.54 L/h
Influence on Clearance Creatinine Clearance (CLcr)Creatinine Clearance (CLcr)Creatinine Clearance (CLcr)

Table 2: Steady-State Pharmacokinetic Parameters in Patients with Normal vs. Severe Renal Dysfunction [4]

ParameterNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)
Linezolid Cmin (μg/mL) 6.217.3
Linezolid AUC (mg·h/L) 233.2488.7
PNU-142300 Cmin (μg/mL) 0.32.2
PNU-142300 AUC (mg·h/L) 9.350.8
PNU-142586 Cmin (μg/mL) 0.74.5
PNU-142586 AUC (mg·h/L) 25.7107.1

Table 3: Metabolite-to-Parent Ratios at Steady State [4]

RatioNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)
PNU-142300/Linezolid Cmin Ratio 0.0470.133
PNU-142300/Linezolid AUC Ratio 0.0390.106
PNU-142586/Linezolid Cmin Ratio 0.1270.268
PNU-142586/Linezolid AUC Ratio 0.1130.222

Experimental Protocols

The simultaneous quantification of linezolid and its metabolites in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[5][6]

Sample Preparation

A common method for extracting linezolid and its metabolites from plasma or serum involves protein precipitation.[6]

  • Aliquoting: A small volume of the biological sample (e.g., 100 µL of plasma) is transferred to a microcentrifuge tube.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of linezolid) is added to the sample to correct for variability during sample processing and analysis.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile (B52724), is added to the sample. The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analytes of interest is carefully transferred to a clean tube or a well plate for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following provides a representative set of conditions for the analysis of linezolid and its metabolites.

  • Chromatography System: An ultra-performance liquid chromatography (UPLC) system.[6][7]

  • Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 column, is commonly used for separation.[7]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic phase (e.g., acetonitrile with a small percentage of formic acid).[5]

  • Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification.[5] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 4: Example Linearity of Calibration Curves for UPLC Analysis [7]

AnalyteConcentration Range (µg/mL)Coefficient of Determination (r²)
Linezolid 0.2 - 50.0> 0.9999
PNU-142300 0.2 - 20.0> 0.9996
PNU-142586 0.2 - 20.0> 0.9998

Visualizations

Linezolid Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of linezolid to its two major metabolites, PNU-142300 and PNU-142586.

Linezolid_Metabolism cluster_metabolism Oxidation of Morpholine Ring Linezolid Linezolid PNU142586 PNU-142586 (Hydroxyethylglycine metabolite) Linezolid->PNU142586 Non-enzymatic Chemical Oxidation PNU142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU142300 Enzymatic Oxidation

Figure 1: Linezolid Metabolic Pathway.
Experimental Workflow for Metabolite Analysis

This diagram outlines a typical workflow for the quantitative analysis of linezolid and its metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2: Bioanalytical Workflow.

Conclusion

The metabolism of linezolid is well-characterized, proceeding primarily through the oxidation of its morpholine ring to form two major, inactive metabolites, PNU-142300 and PNU-142586. The formation of these metabolites is not dependent on the cytochrome P450 system. While the compound this compound has been peripherally associated with linezolid, there is a lack of substantive scientific data to detail its role in the metabolic profile of the drug. The accumulation of the major metabolites, particularly in patients with renal impairment, is a key consideration in the clinical use of linezolid, and robust analytical methods are available for their monitoring. This guide provides a foundational understanding of the core metabolic pathways and analytical considerations for linezolid, intended to support further research and development in this area.

References

PNU-100440: A Technical Overview of a Key Linezolid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria. As with any pharmaceutical agent, ensuring the purity and safety of the final drug product is paramount. This involves the identification, characterization, and control of impurities that may arise during synthesis or degradation. One such impurity of interest is PNU-100440. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its identity, potential formation, and analytical considerations.

Chemical Identity of this compound

A clear understanding of the chemical structure of an impurity is the foundation for its study and control.

Identifier Value Source
Chemical Name (5R)-3-(3-Fluoro-4-(4-morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-oneN/A
CAS Number 168828-82-8N/A
Molecular Formula C₁₄H₁₇FN₂O₄N/A
Molecular Weight 296.29 g/mol N/A

Formation Pathways of this compound

Understanding the potential routes of formation for this compound is crucial for developing control strategies during the manufacturing and storage of linezolid. While specific studies detailing the precise mechanisms and kinetics of this compound formation are not extensively available in the public domain, it is identified as both an intermediate in the synthesis of linezolid dimers and a potential metabolite.[1][2]

A plausible pathway for the formation of this compound involves the hydrolysis of the acetamidomethyl group at the C-5 position of the oxazolidinone ring of linezolid. This could potentially occur under certain pH and temperature conditions during synthesis, formulation, or storage.

Below is a conceptual workflow for investigating the formation of this compound.

cluster_synthesis Synthesis & Storage cluster_analysis Analysis cluster_identification Identification Linezolid Linezolid Degradation Degraded Sample Linezolid->Degradation Degradation Stress Stress Conditions (pH, Temp, Oxidizing Agents) HPLC_MS HPLC-MS/MS Analysis Degradation->HPLC_MS PNU100440 This compound (and other impurities) HPLC_MS->PNU100440 Identification & Quantification

Conceptual workflow for the investigation of this compound formation.

Analytical Methodologies

The detection and quantification of impurities like this compound require robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for such analyses due to its high resolution and specificity.

General Experimental Protocol: HPLC-MS/MS for Impurity Profiling

While a specific validated method for this compound is not publicly detailed, a general approach for the analysis of linezolid and its impurities would involve the following steps:

  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of linezolid and any available impurities (including this compound) in a suitable diluent (e.g., acetonitrile (B52724):water mixture) to prepare stock solutions.

    • Perform serial dilutions to create a series of calibration standards and quality control samples.

  • Sample Preparation:

    • Accurately weigh the linezolid drug substance or dissolve the drug product in the diluent to achieve a known concentration.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions (Illustrative):

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is commonly used for the separation of linezolid and its related substances.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

    • Injection Volume: A small, precise volume (e.g., 5-10 µL) is injected.

  • Mass Spectrometric Detection (Illustrative):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for linezolid and its analogues.

    • Detection Mode: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for linezolid and this compound would need to be determined by infusing the individual standards into the mass spectrometer.

  • Data Analysis:

    • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the reference standards.

The following diagram illustrates a typical analytical workflow for impurity quantification.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Std_Prep Reference Standard Preparation HPLC HPLC Separation Std_Prep->HPLC Sample_Prep Drug Substance/Product Sample Preparation Sample_Prep->HPLC MS MS/MS Detection HPLC->MS Data_Acq Data Acquisition MS->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report Quant->Report

General analytical workflow for impurity quantification by HPLC-MS/MS.

Toxicological Assessment

A critical aspect of managing any drug impurity is understanding its toxicological profile. At present, there is a lack of publicly available toxicological data specifically for this compound. In the absence of direct data, preliminary risk assessments can be conducted using in silico (computational) toxicology tools to predict potential liabilities such as mutagenicity. However, for a comprehensive safety evaluation, in vitro and in vivo toxicological studies would be necessary. These studies would typically assess cytotoxicity, genotoxicity, and other relevant endpoints.

Conclusion

This compound is a recognized impurity and potential metabolite of the antibiotic linezolid. While its basic chemical identity is established, detailed public information regarding its specific formation pathways, validated analytical methods for its quantification, and its toxicological profile remains limited. For drug development professionals, the control of such impurities is a critical component of ensuring the safety and efficacy of the final pharmaceutical product. Further research into the synthesis, forced degradation behavior, and biological activity of this compound is warranted to build a more complete understanding of its impact on the quality of linezolid. The development and validation of specific and sensitive analytical methods are essential for the routine monitoring and control of this impurity in linezolid drug substance and drug products.

References

PNU-100440: A Technical Overview of its Biological Profile as a Linezolid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PNU-100440 is recognized in pharmacology and microbiology primarily as a metabolite of the oxazolidinone antibiotic, linezolid (B1675486). Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile. This technical guide provides an in-depth overview of the biological characteristics of this compound, focusing on its formation, antibacterial activity, and overall biological significance.

Linezolid and its Metabolic Fate

Linezolid undergoes oxidation of its morpholine (B109124) ring, leading to the formation of several metabolites. The two major metabolites that have been extensively studied are PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite). This compound is also a product of this metabolic pathway. It is important to note that the metabolism of linezolid is not mediated by the cytochrome P450 enzyme system.[1]

Metabolic Pathway of Linezolid

The metabolic conversion of linezolid primarily involves the opening of the morpholine ring. This process is considered a non-enzymatic chemical oxidation for the formation of the major metabolite PNU-142586.[2]

Linezolid_Metabolism Linezolid Linezolid PNU_100440 This compound Linezolid->PNU_100440 Oxidation of Morpholine Ring PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Oxidation of Morpholine Ring PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Oxidation of Morpholine Ring Inactive_Metabolites Inactive Metabolites PNU_100440->Inactive_Metabolites PNU_142586->Inactive_Metabolites PNU_142300->Inactive_Metabolites

Metabolic pathway of Linezolid to its primary metabolites.

Biological Activity of this compound and Related Metabolites

Extensive research into the metabolites of linezolid has consistently demonstrated that they are microbiologically inactive.[3][4][5][6][7] This lack of antibacterial activity is a key feature of linezolid's metabolic profile.

CompoundDescriptionReported Antibacterial Activity
Linezolid Parent DrugActive against a broad range of Gram-positive bacteria
This compound MetaboliteConsidered microbiologically inactive
PNU-142586 Major MetaboliteInactive[3][4][6]
PNU-142300 Major MetaboliteInactive[3][4][6]

The primary mechanism of action of linezolid involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] The structural modifications that occur during its metabolism into this compound and other metabolites result in a loss of this critical binding affinity, rendering them ineffective against bacterial targets.

Experimental Protocols for Assessing Metabolite Activity

Minimum Inhibitory Concentration (MIC) Assays

A standard method to determine the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow start Prepare serial dilutions of This compound and Linezolid (control) inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Protocol Outline:

  • Preparation of Compounds: this compound and the parent drug, linezolid, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in microtiter plates using appropriate bacterial growth media (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

For this compound, such an assay would be expected to show no inhibition of bacterial growth at clinically relevant concentrations.

In Vitro Metabolism Studies

The formation of this compound and other metabolites from linezolid is typically studied using in vitro systems.

Protocol Outline:

  • Incubation: Linezolid is incubated with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes).

  • Sample Collection: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent drug and its metabolites.

These studies help in elucidating the metabolic pathways and the rate of formation of metabolites like this compound.[3]

Significance in Drug Development

The fact that this compound and other major metabolites of linezolid are biologically inactive is a favorable characteristic in drug development. Active metabolites can sometimes lead to off-target effects, altered pharmacokinetic profiles, or contribute to drug-drug interactions. The straightforward metabolic profile of linezolid, yielding inactive products, simplifies its clinical application and contributes to its predictable safety profile.

Conclusion

References

An In-depth Technical Guide to PNU-100440: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100440 is recognized as a metabolite of the oxazolidinone antibiotic, Linezolid.[1] Linezolid is a critical therapeutic agent used in the treatment of infections caused by multi-drug resistant Gram-positive bacteria.[2] Understanding the chemical and pharmacological properties of its metabolites, such as this compound, is essential for a comprehensive assessment of the drug's safety and efficacy profile. This technical guide provides a detailed overview of the known chemical structure and properties of this compound, drawing from the available scientific literature. While specific pharmacological and toxicological data for this compound are limited, this document aims to consolidate the existing information and provide a foundation for future research.

Chemical Structure and Properties

This compound is formed through the metabolic oxidation of the morpholine (B109124) ring of Linezolid.[3] This biotransformation results in a chemically distinct entity with its own set of physicochemical properties.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Name N-{[(5S)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide metaboliteN/A
Molecular Formula C14H17FN2O4
Molecular Weight 296.29 g/mol [3]
SMILES O=C1O--INVALID-LINK--CO[3]
Appearance Solid, White to off-white
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]
Table 2: Computational Chemistry Data for this compound
PropertyValueSource
Topological Polar Surface Area (TPSA) 62.24 ŲN/A
LogP 0.9798N/A
Hydrogen Bond Acceptors 5N/A
Hydrogen Bond Donors 1N/A
Rotatable Bonds 3N/A

Pharmacological and Toxicological Profile

Direct pharmacological and toxicological studies on this compound are not extensively available in the public domain. Its primary significance lies in being a metabolite of Linezolid. The metabolism of Linezolid does not involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[4] Linezolid itself is a reversible, nonselective inhibitor of monoamine oxidase (MAO).[3] However, it is crucial to determine if this compound retains any of this activity.

The parent compound, Linezolid, acts by inhibiting the initiation of bacterial protein synthesis.[4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[4] It is generally considered that the metabolites of Linezolid, including this compound, are inactive.[3][5]

Metabolism of Linezolid and Formation of this compound

Linezolid is metabolized into two main inactive metabolites, designated as PNU-142586 (hydroxyethyl glycine (B1666218) metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite), through the oxidation of the morpholine ring.[4] While the specific enzymatic pathway leading to this compound is not explicitly detailed in the provided search results, it is identified as a metabolite of Linezolid.[1]

The following diagram illustrates the metabolic relationship between Linezolid and its metabolites.

Linezolid_Metabolism Linezolid Linezolid PNU_100440 This compound Linezolid->PNU_100440 Metabolism (Oxidation of Morpholine Ring) Inactive_Metabolites Other Inactive Metabolites (e.g., PNU-142586, PNU-142300) Linezolid->Inactive_Metabolites Metabolism

Metabolic pathway of Linezolid to this compound and other metabolites.

Experimental Protocols

General Workflow for Metabolite Identification

The identification and characterization of metabolites like this compound typically involve a series of analytical techniques.

Metabolite_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction Biological_Sample->Extraction Concentration Concentration Extraction->Concentration LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Concentration->LC_MS Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation Quantification Quantification LC_MS->Quantification NMR Nuclear Magnetic Resonance (NMR) Structure_Elucidation->NMR Confirmation

A generalized workflow for the identification and analysis of drug metabolites.

1. Sample Collection and Preparation:

  • Source: Biological matrices such as plasma, urine, or feces from subjects administered with Linezolid.

  • Protocol:

    • Collect samples at various time points post-drug administration.

    • For plasma, perform protein precipitation using a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge the sample to separate the precipitated proteins.

    • Collect the supernatant containing the drug and its metabolites.

    • For urine, dilute the sample as necessary.

    • The extracted samples may be concentrated under a stream of nitrogen before analysis.

2. Chromatographic Separation and Mass Spectrometric Detection:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS).

  • Protocol:

    • Inject the prepared sample into the LC system.

    • Separate the components using a suitable column (e.g., C18) and a gradient elution mobile phase (e.g., a mixture of water with formic acid and acetonitrile).

    • Introduce the eluent into the mass spectrometer.

    • Acquire full-scan mass spectra to detect potential metabolites.

    • Perform tandem MS (MS/MS) on the detected metabolite ions to obtain fragmentation patterns for structural elucidation.

3. Structural Elucidation:

  • The exact mass and fragmentation pattern obtained from LC-MS/MS are used to propose a chemical structure for the metabolite.

  • For definitive structural confirmation, the metabolite can be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions

The current body of knowledge on this compound is limited. To fully understand its role in the overall pharmacology of Linezolid, further research is warranted in the following areas:

  • Pharmacological Activity: In vitro and in vivo studies to definitively determine if this compound possesses any residual antibacterial or MAO inhibitory activity.

  • Toxicology: Comprehensive toxicological profiling to assess any potential adverse effects.

  • Pharmacokinetics: Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Enzymology: Identification of the specific enzymes responsible for the formation of this compound from Linezolid.

Conclusion

This compound is a known metabolite of the antibiotic Linezolid. While its basic chemical properties have been characterized, a significant gap exists in the understanding of its pharmacological and toxicological profile. The information presented in this guide serves as a summary of the currently available data and highlights the need for further investigation to fully elucidate the clinical relevance of this metabolite. A thorough understanding of all metabolites is a cornerstone of modern drug development and ensures a complete safety and efficacy profile of any therapeutic agent.

References

The Genesis of a New Antibiotic Class: The Discovery and Metabolism of Linezolid and its Metabolite PNU-100440

Author: BenchChem Technical Support Team. Date: December 2025

Kalamazoo, MI - In the face of rising antibiotic resistance in the late 20th century, scientists at Pharmacia & Upjohn (now part of Pfizer) embarked on a research program that would lead to the discovery of a new class of antibiotics, the oxazolidinones. This endeavor culminated in the development of Linezolid (PNU-100766), a synthetic antibiotic with a unique mechanism of action, offering a new weapon against multidrug-resistant Gram-positive bacteria. This in-depth guide explores the history of Linezolid's discovery and the subsequent characterization of its metabolic pathways, including the formation of its metabolite, PNU-100440.

The emergence of vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) in the 1990s created an urgent medical need for novel antibacterial agents.[1] Researchers at Pharmacia & Upjohn initiated a discovery program focused on oxazolidinone chemistry.[1] Through structure-activity relationship (SAR) studies, they synthesized and evaluated numerous analogues, leading to the identification of two promising candidates: eperezolid (B1671371) (PNU-100592) and Linezolid (PNU-100766).[1] Linezolid was ultimately selected for further development due to its superior pharmacokinetic profile.[1] It was first synthesized in 1990 and received FDA approval in 2000.[2]

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria, a mechanism distinct from other protein synthesis inhibitors.[3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[3][4]

Metabolism of Linezolid

The metabolism of Linezolid primarily occurs in the liver through oxidation of its morpholine (B109124) ring, a process that does not involve the cytochrome P450 enzyme system.[3][5] This metabolic pathway leads to the formation of two major, inactive carboxylic acid metabolites: PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite).[4][6] While this compound is identified as a metabolite of Linezolid, detailed information regarding its specific synthesis and biological activity is not extensively available in the reviewed literature, suggesting it may be a minor or less-studied metabolic product.

The primary route of elimination for Linezolid and its metabolites is through urinary excretion.[4] At steady state, approximately 30% of an administered dose is excreted as unchanged Linezolid, while about 40% is excreted as PNU-142586 and 10% as PNU-142300.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of Linezolid and its major metabolites.

ParameterValueReference
Linezolid (PNU-100766)
Bioavailability (oral)~100%[3]
Protein Binding~31%[3]
Volume of Distribution40-50 L[4]
Elimination Half-life3-7 hours[3]
Metabolites
PNU-142586 (% of excreted dose)~40%[4]
PNU-142300 (% of excreted dose)~10%[4]

Table 1: Pharmacokinetic Properties of Linezolid and its Major Metabolites

Experimental Protocols

General Method for the Synthesis of Linezolid Metabolites (PNU-142300 and PNU-142586)

While a specific protocol for this compound is not available, a general approach for the synthesis of the major metabolites, PNU-142300 and PNU-142586, has been described. These syntheses often involve a multi-step process starting from a protected aniline (B41778) derivative. A key strategy involves the use of a 2-nitrobenzenesulfonyl (Ns) protecting group to enable selective N-alkylation for the efficient synthesis of the target metabolites.[7] The final metabolites, which contain a carboxylic acid group, are typically obtained as their sodium salts.[7] A detailed synthetic pathway for PNU-142300 and PNU-142586 has been published, utilizing a common synthetic intermediate.[8]

In Vitro Metabolism Studies

The metabolism of Linezolid has been investigated using in vitro systems, such as human liver microsomes. These studies have confirmed that the oxidation of the morpholine ring is the primary metabolic pathway and that this process is not mediated by cytochrome P450 enzymes.[5] A non-enzymatic chemical oxidation has been identified as a key step in the formation of the major metabolite, PNU-142586.[5]

Visualizations

Discovery_and_Development_of_Linezolid cluster_Discovery Discovery (Pharmacia & Upjohn) cluster_Development Development Oxazolidinone Research Program Oxazolidinone Research Program SAR Studies SAR Studies Oxazolidinone Research Program->SAR Studies Eperezolid (PNU-100592) Eperezolid (PNU-100592) SAR Studies->Eperezolid (PNU-100592) Linezolid (PNU-100766) Linezolid (PNU-100766) SAR Studies->Linezolid (PNU-100766) Preclinical Studies Preclinical Studies Linezolid (PNU-100766)->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials FDA Approval (2000) FDA Approval (2000) Clinical Trials->FDA Approval (2000)

Caption: The discovery and development timeline of Linezolid.

Linezolid_Metabolism_Pathway cluster_Metabolism Hepatic Metabolism (Morpholine Ring Oxidation) Linezolid Linezolid (PNU-100766) PNU-142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU-142586 Major Pathway (~40%) PNU-142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU-142300 Major Pathway (~10%) This compound This compound (Minor Metabolite) Linezolid->this compound Minor Pathway

References

Navigating the Maze of Metabolism: A Technical Guide to In Vitro Metabolic Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a critical milestone. A compound's susceptibility to metabolism profoundly influences its pharmacokinetic profile, dictating its efficacy, potential for toxicity, and ultimately, its viability as a therapeutic agent. This technical guide provides an in-depth exploration of the principles and methodologies for assessing in vitro metabolic stability, a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) studies.

While specific experimental data on the in vitro metabolic stability of PNU-100440, an intermediate in the synthesis of linezolid (B1675486) dimers, is not publicly available in the referenced literature, this guide will equip researchers with the foundational knowledge and detailed protocols to conduct such an investigation for any new chemical entity.

The Bedrock of Metabolic Stability: Experimental Protocols

The primary goal of an in vitro metabolic stability assay is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes.[1][2] This is typically achieved by incubating the test compound with a preparation of these enzymes and monitoring its disappearance over time.[3][4] The liver is the principal site of drug metabolism, and thus, liver-derived systems are the most common tools for these assessments.[3][5][6]

Key In Vitro Systems

Several in vitro systems are employed to investigate metabolic stability, each offering a different level of complexity and physiological relevance:

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][7] They are a cost-effective and widely used tool for initial screening of metabolic stability.[3]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[4][7]

  • S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes.

  • Recombinant Enzymes: These are individual drug-metabolizing enzymes, such as specific CYP isozymes, expressed in cell lines. They are invaluable for identifying the specific enzymes responsible for a compound's metabolism.[8]

A Step-by-Step Guide to a Typical Liver Microsome Stability Assay

The following protocol outlines a standard procedure for assessing metabolic stability using liver microsomes.

1. Preparation of Reagents and Solutions:

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in an appropriate organic solvent (e.g., DMSO, methanol).

  • Liver Microsomes: Obtain cryopreserved liver microsomes from a reputable supplier (e.g., human, rat, mouse). Thaw them on ice immediately before use.

  • NADPH Regeneration System: This is crucial for sustaining the activity of CYP enzymes.[3] A common system consists of a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer.

  • Phosphate (B84403) Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4) to maintain physiological pH.

  • Quenching Solution: A solution containing an organic solvent (e.g., acetonitrile) and an internal standard is used to stop the enzymatic reaction and precipitate proteins.

2. Incubation Procedure:

  • Pre-warm the phosphate buffer and liver microsome suspension to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension, and the test compound solution (at a low final organic solvent concentration, typically <1%).

  • Pre-incubate the mixture for a few minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to the quenching solution.

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][8]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • From the rate constant, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Making Sense of the Numbers: Data Presentation

Clear and concise data presentation is paramount for interpreting and comparing the metabolic stability of different compounds. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Metabolic Stability Parameters

Compound IDIn Vitro Systemt½ (min)CLint (µL/min/mg protein)
This compoundHuman Liver MicrosomesData Not AvailableData Not Available
Control Compound 1Human Liver Microsomes25.427.3
Control Compound 2Human Liver Microsomes> 60< 11.5

Table 2: Cytochrome P450 Isoform Contribution (Reaction Phenotyping)

Compound IDCYP Isoform% Metabolism
This compoundCYP3A4Data Not Available
This compoundCYP2D6Data Not Available
This compoundCYP2C9Data Not Available
This compoundOther CYPsData Not Available

Note: The data presented for control compounds are illustrative examples.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps involved in a typical in vitro metabolic stability experiment.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Test Compound Stock Solution E Combine Reagents (Buffer, Microsomes, Compound) A->E B Liver Microsomes B->E C NADPH Regeneration System G Initiate Reaction (Add NADPH System) C->G D Phosphate Buffer D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C (Time Points) G->H I Quench Reaction (Acetonitrile + IS) H->I J Centrifuge I->J K LC-MS/MS Analysis J->K L Calculate % Remaining K->L M Determine t½ and CLint L->M

Figure 1. Experimental workflow for an in vitro metabolic stability assay.
Conceptual Metabolic Pathway of a Xenobiotic

This diagram illustrates the general phases of drug metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_elimination Elimination A Parent Drug (Lipophilic) B Functionalization (Oxidation, Reduction, Hydrolysis) A->B CYPs, FMOs, etc. C Phase I Metabolite (More Polar) B->C D Conjugation (Glucuronidation, Sulfation, etc.) C->D UGTs, SULTs, etc. E Phase II Metabolite (Highly Water-Soluble) D->E F Excretion (Urine, Feces) E->F

Figure 2. Conceptual overview of Phase I and Phase II drug metabolism.

The Role of Cytochrome P450 in Drug Interactions

The cytochrome P450 (CYP) enzyme system is a major determinant of drug metabolism and is frequently involved in drug-drug interactions.[5][6][9][10] Some drugs can inhibit or induce the activity of specific CYP isoforms, altering the metabolism of co-administered drugs.[6][10] For example, potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma concentrations of drugs that are primarily metabolized by this enzyme.[6][11] Therefore, identifying which CYP isoforms are responsible for a compound's metabolism is a critical step in assessing its potential for drug-drug interactions.

References

PNU-100440: A Pharmacological and Toxicological Overview of a Key Linezolid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive summary of the current scientific understanding of PNU-100440. The available literature indicates that this compound is primarily recognized as a major, yet antibacterially inactive, metabolite of the oxazolidinone antibiotic Linezolid (B1675486). Its principal relevance lies in the context of Linezolid's metabolism and associated toxicology, particularly in specific patient populations.

Core Identity and Chemical Properties

This compound is chemically identified as (5R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-oxazolidine-5-methanol. It is one of the two main metabolites formed during the hepatic processing of Linezolid.

PropertyValue
Molecular Formula C₁₄H₁₇FN₂O₄[1]
Molecular Weight 296.29 g/mol [1]
CAS Number 168828-82-8[1]

Metabolic Pathway

Linezolid undergoes oxidation of its morpholine (B109124) ring in the liver to form this compound and another primary metabolite, PNU-142586. This metabolic process is notably independent of the cytochrome P450 (CYP450) enzyme system.

G Linezolid Linezolid Metabolism Hepatic Oxidation (Non-CYP450) Linezolid->Metabolism PNU_100440 This compound Metabolism->PNU_100440

Metabolic conversion of Linezolid to this compound.

Pharmacokinetic Profile

The pharmacokinetics of this compound are intrinsically linked to the administration and clearance of its parent drug, Linezolid. While considered antibacterially inactive, the accumulation of this compound is a significant clinical consideration.

ParameterDescription
Formation This compound is formed via the hepatic oxidation of the morpholine ring of Linezolid.
Elimination The primary route of elimination for this compound is through renal excretion into the urine.[2]
Accumulation In patients with renal impairment, the clearance of this compound is significantly reduced, leading to its accumulation in the plasma.[3]
Concentration Ratios In patients with normal renal function, the trough concentration (Cmin) ratio of this compound to Linezolid is approximately 0.047. This ratio increases significantly in patients with severe renal dysfunction.[4]

Toxicological Implications

The clinical significance of this compound is predominantly tied to its toxicological profile, particularly in scenarios of prolonged Linezolid therapy and in patients with compromised renal function.

Adverse EffectAssociation with this compound
Thrombocytopenia Elevated plasma concentrations of this compound and its fellow metabolite PNU-142586 are significantly associated with the development of thrombocytopenia (low platelet count).[5]
Anemia The accumulation of Linezolid metabolites, including this compound, is also linked to an increased risk of anemia.[5]
Risk Factors Studies have identified elevated trough concentrations of the metabolite PNU-142586 as an independent risk factor for Linezolid-induced thrombocytopenia.[6] While this compound also accumulates, PNU-142586 has been more directly implicated as a predictive threshold.[6]

Experimental Methodologies

The characterization of this compound in clinical and research settings primarily involves pharmacokinetic studies. A standardized workflow is employed for its quantification in biological matrices.

Typical Experimental Workflow for this compound Quantification:

  • Sample Collection: Timed blood samples are drawn from subjects administered with Linezolid.

  • Plasma Separation: Whole blood is centrifuged to isolate the plasma fraction.

  • Analyte Extraction: this compound is extracted from the plasma, commonly through solid-phase extraction or protein precipitation techniques.

  • Quantification: The concentration of this compound is determined using validated analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[3]

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

G A Blood Sample Collection B Plasma Isolation A->B C Solid-Phase Extraction B->C D LC-MS/MS Quantification C->D E Pharmacokinetic Modeling D->E

Standard workflow for pharmacokinetic analysis of this compound.

References

An In-depth Technical Guide to the Core Relationship of Linezolid Metabolites: PNU-100440, PNU-142300, and PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Its metabolism in humans primarily involves the oxidation of its morpholine (B109124) ring, leading to the formation of several metabolites. This technical guide focuses on the core relationship between three of these metabolites: PNU-100440, PNU-142300, and PNU-142586. While PNU-142300 and PNU-142586 are well-characterized and have been linked to the primary dose-limiting toxicity of linezolid—thrombocytopenia—less is documented about the specific pharmacokinetics of this compound. This document aims to synthesize the available technical data on these metabolites, providing a comparative overview of their pharmacokinetics, analytical quantification methods, and their collective role in the clinical profile of linezolid.

Core Relationship: Metabolites of Linezolid

This compound, PNU-142300, and PNU-142586 are all products of the in vivo metabolism of linezolid. The primary metabolic pathway involves the oxidative cleavage of the morpholine ring of the linezolid molecule.[1] This process results in the formation of two major inactive metabolites, PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) derivative), and other minor metabolites, including this compound. These metabolites are primarily excreted through the kidneys.

The accumulation of PNU-142300 and PNU-142586 has been observed in patients with renal impairment and is strongly associated with an increased risk of developing linezolid-induced thrombocytopenia.[1][2] While this compound is a recognized metabolite of linezolid, its specific contribution to the pharmacokinetic and toxicodynamic profile of the parent drug is not as extensively documented in publicly available literature as the other two major metabolites.

Metabolic Pathway of Linezolid

The metabolic conversion of linezolid to its primary metabolites, PNU-142300 and PNU-142586, occurs through distinct pathways involving the oxidation of the morpholine ring. These metabolites are microbiologically inactive.

G Linezolid Linezolid PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Oxidation of morpholine ring PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Oxidation of morpholine ring PNU_100440 This compound Linezolid->PNU_100440 Metabolism Other_Metabolites Other Minor Metabolites Linezolid->Other_Metabolites Metabolism

Metabolic pathway of Linezolid to its metabolites.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of linezolid and its major metabolites, PNU-142300 and PNU-142586. These values highlight the impact of renal function on metabolite accumulation.

Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites

ParameterLinezolidPNU-142300PNU-142586
Volume of Distribution (Vd) 47.1 L47.1 L (assumed same as linezolid)47.1 L (assumed same as linezolid)
Population Mean Clearance (CL) 3.86 L/h7.27 L/h13.54 L/h
Influence of Creatinine (B1669602) Clearance (CLcr) SignificantSignificantSignificant

Data sourced from a population pharmacokinetic analysis in adult patients.[3]

Table 2: Trough Plasma Concentrations (Cmin) and Area Under the Curve (AUC) of Linezolid and its Metabolites in Patients with Normal vs. Severe Renal Dysfunction

ParameterNormal Renal Function (CLcr: 90 mL/min)Severe Renal Dysfunction (CLcr: 15 mL/min)
Linezolid Cmin 6.2 µg/mL17.3 µg/mL
PNU-142300 Cmin 0.3 µg/mL2.2 µg/mL
PNU-142586 Cmin 0.7 µg/mL4.5 µg/mL
Linezolid AUC 233.2 mg·h/L488.7 mg·h/L
PNU-142300 AUC 9.3 mg·h/L50.8 mg·h/L
PNU-142586 AUC 25.7 mg·h/L107.1 mg·h/L

Data sourced from a population pharmacokinetic analysis in adult patients.[3]

Table 3: Predictive Thresholds of PNU-142586 for Linezolid-Induced Thrombocytopenia (LIT)

ParameterPredictive Threshold for LIT
PNU-142586 Trough Concentration (Ctrough) ≥1.43 µg/mL
PNU-142586 24-hour Area Under the Curve (AUC24) ≥37.8 mg·h/L

Data from a retrospective analysis of patients treated with linezolid.[2]

Experimental Protocols

Quantification of Linezolid, PNU-142300, and PNU-142586 in Human Plasma using UPLC-MS/MS

This protocol describes a validated method for the simultaneous determination of linezolid and its major metabolites in human plasma.

a. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of linezolid).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Population Pharmacokinetic (PopPK) Modeling

This protocol outlines the general steps for developing a PopPK model for linezolid and its metabolites.

a. Data Collection:

  • Collect sparse pharmacokinetic data (i.e., plasma concentrations of linezolid, PNU-142300, and PNU-142586) from patients receiving linezolid therapy.

  • Record patient demographic and clinical data, including age, weight, sex, and creatinine clearance.

b. Model Development:

  • Utilize nonlinear mixed-effects modeling software (e.g., NONMEM, Phoenix NLME).

  • Structural Model: Test one- and two-compartment models to describe the pharmacokinetics of the parent drug and its metabolites.

  • Covariate Analysis: Evaluate the influence of patient characteristics (e.g., renal function, body weight) on pharmacokinetic parameters such as clearance and volume of distribution using a stepwise forward addition and backward elimination approach.

  • Model Validation: Validate the final model using techniques such as goodness-of-fit plots, visual predictive checks, and bootstrap analysis.

c. Simulation:

  • Use the final validated model to perform Monte Carlo simulations to predict drug and metabolite exposure under different dosing regimens and in various patient populations (e.g., patients with varying degrees of renal function).

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI) Chromatographic_Separation->ESI Mass_Analysis Mass Analysis (MRM) ESI->Mass_Analysis Data_Acquisition Data Acquisition & Processing Mass_Analysis->Data_Acquisition

Experimental workflow for metabolite analysis.

Conclusion

The relationship between this compound, PNU-142300, and PNU-142586 is defined by their common origin as metabolites of the antibiotic linezolid. PNU-142300 and PNU-142586 are the major, well-characterized metabolites whose accumulation, particularly in the context of renal impairment, is a significant risk factor for the development of linezolid-induced thrombocytopenia. While this compound is also a metabolite of linezolid, there is a notable lack of specific quantitative data in the current body of scientific literature to fully delineate its pharmacokinetic profile and clinical significance in comparison to PNU-142300 and PNU-142586. Further research is warranted to elucidate the complete pharmacokinetic and toxicodynamic profile of this compound and its potential contribution to the therapeutic and adverse effects of linezolid. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of these and other drug metabolites.

References

Methodological & Application

Synthesis Protocol for PNU-100440: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

PNU-100440, with the chemical name (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is a key metabolite of the oxazolidinone antibiotic Linezolid. Its synthesis is of significant interest for metabolism, toxicology, and further drug development studies. The proposed synthesis strategy involves a multi-step process commencing with the commercially available 3-fluoro-4-morpholinoaniline (B119058). The core of this strategy is the formation of the oxazolidinone ring system, a common structural motif in this class of antibacterial agents.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process:

  • Carbamate (B1207046) Formation: Activation of the starting aniline, 3-fluoro-4-morpholinoaniline, through the formation of a carbamate derivative. This step increases the nucleophilicity of the nitrogen atom for the subsequent cyclization.

  • Oxazolidinone Ring Formation: Reaction of the carbamate intermediate with a suitable chiral C3 synthon, such as (R)-glycidyl butyrate (B1204436), to construct the core oxazolidinone ring with the desired stereochemistry at the C5 position.

  • Hydrolysis: Removal of the butyrate protecting group to yield the final product, this compound.

This approach is adapted from well-documented syntheses of Linezolid and other similar oxazolidinone derivatives.[1][2][3][4][5]

Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl N-(3-fluoro-4-morpholinophenyl)carbamate

  • To a stirred solution of 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a base like triethylamine (B128534) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl N-(3-fluoro-4-morpholinophenyl)carbamate.

Step 2: Synthesis of (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate

  • Dissolve the carbamate from Step 1 (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add (R)-glycidyl butyrate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield (R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl butyrate.

Step 3: Synthesis of this compound ((R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one)

  • Dissolve the butyrate-protected intermediate from Step 2 (1.0 eq) in a mixture of methanol (B129727) and water.

  • Add a base such as potassium carbonate or sodium hydroxide (B78521) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimated based on reported values for analogous reactions in the synthesis of Linezolid and related compounds.

StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%) (Estimated)
13-fluoro-4-morpholinoaniline, Methyl chloroformateMethyl N-(3-fluoro-4-morpholinophenyl)carbamateDichloromethaneTriethylamine0 to RT12-1685-95
2Methyl N-(3-fluoro-4-morpholinophenyl)carbamate, (R)-Glycidyl butyrate(R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl ButyrateTHFn-Butyllithium-78 to RT16-2470-85
3(R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl ButyrateThis compoundMethanol/WaterPotassium carbonateRT2-490-98

Visualization of the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

PNU_100440_Synthesis cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Hydrolysis 3-fluoro-4-morpholinoaniline 3-fluoro-4-morpholinoaniline Carbamate_Intermediate Carbamate_Intermediate 3-fluoro-4-morpholinoaniline->Carbamate_Intermediate 1. Methyl chloroformate, Et3N 2. DCM, 0°C to RT Methyl_chloroformate Methyl_chloroformate Protected_PNU Protected_PNU Carbamate_Intermediate->Protected_PNU 1. n-BuLi, THF, -78°C 2. (R)-Glycidyl butyrate R-Glycidyl_butyrate R-Glycidyl_butyrate This compound This compound Protected_PNU->this compound K2CO3, MeOH/H2O, RT

References

Application Notes and Protocols for the Quantification of PNU-100440

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of PNU-100440, a metabolite of the oxazolidinone antibiotic Linezolid (B1675486), in biological matrices. The protocols described herein are based on established analytical techniques for Linezolid and its other major metabolites, PNU-142300 and PNU-142586, and are intended to serve as a comprehensive guide for researchers. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering options for both high-throughput screening and highly sensitive, specific quantification.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Monitoring the levels of Linezolid and its metabolites, including this compound, is essential for optimizing therapeutic efficacy and minimizing potential toxicity. This compound is formed through the oxidation of the morpholine (B109124) ring of Linezolid. Accurate quantification of this metabolite in biological samples such as plasma and serum is crucial for pharmacokinetic and toxicokinetic studies.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound:

  • HPLC-UV: A robust and widely available method suitable for routine therapeutic drug monitoring.

  • LC-MS/MS: A highly sensitive and specific method, ideal for research applications requiring low detection limits and confirmation of analyte identity.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Data Presentation: Quantitative Parameters

The following tables summarize the typical quantitative parameters for the analytical methods used for Linezolid and its metabolites, which are expected to be similar for this compound.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Inter-day Precision (%CV)< 5%
Intra-day Precision (%CV)< 5%
Accuracy (%Bias)Within ±15%
Recovery> 80%

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity Range0.01 - 50 µg/mL
Lower Limit of Quantification (LLOQ)0.01 - 0.1 µg/mL
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery78 - 103%[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol provides a method for the determination of this compound in human plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add 50 µL of an appropriate internal standard (e.g., a structural analog).

  • Add 2.5 mL of diethyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 7.0; 0.02 M) and a mixture of acetonitrile (B52724)/methanol (70:30, v/v) in a 47:53 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C

  • UV Detection Wavelength: 260 nm[2]

Protocol 2: Quantification of this compound in Human Serum by LC-MS/MS

This protocol details a highly sensitive and specific method for the quantification of this compound in human serum using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum sample, add 150 µL of acetonitrile containing a deuterated internal standard (e.g., Linezolid-d3).[3]

  • Vortex vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge at 12,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm) or Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][4]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.[1][4]

  • Column Temperature: 25°C.[1]

  • Gradient Elution:

    • Start with 95% Mobile Phase A.

    • Linearly increase to 95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions (Hypothetical for this compound):

    • This compound: Precursor ion (m/z) -> Product ion (m/z). Note: The exact mass transitions for this compound need to be determined by direct infusion of a standard. For Linezolid, the transition is m/z 338.0 -> 296.1.[4]

    • Internal Standard (e.g., Linezolid-d3): Precursor ion (m/z) -> Product ion (m/z).

Mandatory Visualizations

Linezolid Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[5][6][7] This unique mechanism of action differs from many other protein synthesis inhibitors.

G Linezolid Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA Initiator tRNA tRNA->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex Prevents Formation G LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Serum) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data Result Concentration of This compound Data->Result G Method Validation Parameters Relationship Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Limits LOD & LLOQ Validation->Limits Robustness Robustness Validation->Robustness Accuracy->Linearity Precision->Linearity Linearity->Limits

References

Application Note: HPLC Method for the Separation of Linezolid and its Metabolite PNU-100440

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the antibiotic linezolid (B1675486) and its metabolite, PNU-100440. This method is crucial for researchers, scientists, and professionals in drug development for pharmacokinetic studies, therapeutic drug monitoring, and quality control of linezolid.

Introduction

Linezolid is an oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria.[1][2] The analysis of linezolid and its metabolites, such as this compound, is essential for understanding its metabolic fate, ensuring therapeutic efficacy, and assessing patient safety. The method described herein is a stability-indicating assay that provides a reliable and efficient separation of linezolid from its related substances.

Experimental

Instrumentation:

A standard HPLC system equipped with a UV detector is suitable for this method.

Chromatographic Conditions:

A reversed-phase HPLC (RP-HPLC) method is employed for the separation.[3] The conditions can be optimized based on the specific instrument and column used, but a general starting point is provided in the table below.

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0-4.5 or 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). A common starting ratio is 70:30 (aqueous:organic).[3][4]
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[4][5][6][7]
Column Temperature 35°C[4]
Injection Volume 20 µL[4]

Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve pure standards of linezolid and this compound in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: For drug substance or formulation analysis, accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range. For biological samples, a protein precipitation step with acetonitrile (B52724) is typically required, followed by centrifugation and filtration of the supernatant.[8]

2. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas for linezolid and this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of linezolid and this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on published data for linezolid and its metabolites.

Table 1: Chromatographic Parameters

CompoundExpected Retention Time (min)
Linezolid~7.4[4]
This compoundVaries based on exact conditions

Table 2: Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.999[4][9]
Lower Limit of Quantification (LLOQ)0.2 - 0.5 µg/mL[9][10]
Accuracy (%)90 - 110%
Precision (RSD %)< 15%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standards & Samples B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D Prepare Sample Solutions B->D F Inject Standards & Samples C->F D->F E System Equilibration E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (254 nm) G->H I Peak Integration H->I J Construct Calibration Curve I->J K Quantify Analytes J->K

Caption: Workflow for HPLC analysis of Linezolid and this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in method development and validation.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation A Selectivity & Specificity (Column & Mobile Phase) B Optimization (Flow Rate, Temperature) A->B C System Suitability B->C D Linearity C->D Proceed to Validation E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness E->G H Stability E->H

Caption: Logical flow from method development to validation.

References

Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of PNU-100440 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of PNU-100440 in human plasma. The described protocol is suitable for pharmacokinetic studies, offering high throughput and reliable performance. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. All validation parameters meet the requirements of the FDA and EMA guidelines for bioanalytical method validation.

Introduction

This compound is an active metabolite of a pharmaceutically relevant compound, and its quantification in biological matrices is essential for understanding its pharmacokinetic profile. This UPLC-MS/MS method provides the necessary sensitivity, selectivity, and throughput for the analysis of this compound in human plasma, supporting clinical and preclinical drug development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in acetonitrile.

  • This compound-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

Time (min) %A %B
0.0 95 5
0.5 95 5
2.0 5 95
2.5 5 95
2.6 95 5

| 3.5 | 95 | 5 |

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 297.1 254.1 30 15

| this compound-d4 | 301.1 | 258.1 | 30 | 15 |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 20± 20≤ 20± 20
LQC3≤ 15± 15≤ 15± 15
MQC100≤ 15± 15≤ 15± 15
HQC800≤ 15± 15≤ 15± 15
Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC concentrations.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC395 - 105> 85
HQC80095 - 105> 85
Stability

The stability of this compound in human plasma was evaluated under various conditions.

Stability ConditionDurationTemperatureResult
Bench-top24 hoursRoom TemperatureStable
Freeze-Thaw3 cycles-80°C to Room TempStable
Long-term90 days-80°CStable

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound-d4) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into UPLC-MS/MS supernatant->injection

Figure 1: Workflow for the preparation of plasma samples.

G cluster_uplc UPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump Binary Pump column ACQUITY BEH C18 Column (40°C) pump->column Gradient 0.4 mL/min esi ESI Source (Positive) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Figure 2: Schematic of the UPLC-MS/MS system configuration.

G Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Figure 3: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in pharmacokinetic studies. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.

Application Note & Protocol: PNU-100440 as a Reference Standard for Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100440 is a known metabolite of the antibiotic Linezolid and is also considered a potential impurity in the final drug product.[1][2] As regulatory bodies require stringent control over impurities in pharmaceutical products, the availability of well-characterized reference standards is crucial for accurate identification and quantification.[3][4][5] This document provides a detailed protocol for the use of this compound as a reference standard for impurity testing in Linezolid drug substance and drug product, utilizing High-Performance Liquid Chromatography (HPLC).

Chemical Information:

  • Chemical Name: (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

  • CAS Number: 168828-82-8[6]

  • Molecular Formula: C₁₄H₁₇FN₂O₄[6]

  • Molecular Weight: 296.29 g/mol [6]

Quantitative Data Summary

The following tables summarize the validation parameters for a typical RP-HPLC method for the quantification of this compound and related impurities. These values are representative and should be verified during in-house method validation.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (for this compound)≤ 2.0
Theoretical Plates (for this compound)≥ 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity
Range0.05 - 1.5 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)
50% Level98.0 - 102.0%
100% Level98.0 - 102.0%
150% Level98.0 - 102.0%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%
Intermediate Precision (n=6)≤ 2.0%
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL
Specificity No interference observed at the retention time of this compound from blank, placebo, and other related substances.

Experimental Protocols

This section details the recommended experimental protocol for the analysis of this compound and related impurities in Linezolid using RP-HPLC.

Materials and Reagents
  • This compound Reference Standard

  • Linezolid Drug Substance/Product

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (1:1 v/v)
Preparation of Solutions
  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with diluent.

  • Sample Solution (for 0.1% impurity level in a 1 mg/mL Linezolid solution): Accurately weigh and dissolve approximately 100 mg of Linezolid in 100 mL of diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution six times to check for system suitability.

  • Inject the Sample Solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the following formula:

Visualizations

Metabolic Pathway of Linezolid to this compound

The following diagram illustrates the metabolic conversion of Linezolid to this compound.

Linezolid Linezolid Metabolism Oxidative Metabolism (e.g., in liver) Linezolid->Metabolism PNU_100440 This compound Metabolism->PNU_100440

Caption: Metabolic conversion of Linezolid to this compound.

Experimental Workflow for Impurity Testing

This workflow outlines the key steps for using this compound as a reference standard in impurity analysis.

cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare this compound Reference Standard Solution system_suitability System Suitability Testing (Inject Standard x6) prep_std->system_suitability prep_sample Prepare Linezolid Sample Solution analysis Analyze Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis identification Peak Identification (based on Retention Time) analysis->identification quantification Quantification of Impurity identification->quantification report Generate Final Report quantification->report

Caption: Workflow for impurity testing using this compound.

References

Investigating Oxazolidinone Resistance: Application and Protocols for PNU-100440

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

PNU-100440 is a metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1] Oxazolidinones represent a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The emergence of resistance to oxazolidinones poses a significant clinical challenge. Understanding the mechanisms of resistance is paramount for the development of new therapeutic strategies. As a metabolite of a key oxazolidinone, studying compounds like this compound can provide insights into the structure-activity relationships and metabolic fate of this antibiotic class, although its direct role as an investigational tool in resistance studies is not extensively documented in publicly available literature.

This document outlines the primary mechanisms of oxazolidinone resistance and provides generalized protocols that can be adapted to investigate the activity of oxazolidinone compounds against resistant bacterial strains.

Mechanism of Action of Oxazolidinones

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the initiation complex, a crucial step in protein synthesis.

Mechanisms of Oxazolidinone Resistance

The primary mechanisms of resistance to oxazolidinones are:

  • Target Site Mutations: The most common resistance mechanism involves point mutations in the domain V region of the 23S rRNA gene. These mutations reduce the binding affinity of oxazolidinones to the ribosome.

  • Acquisition of Resistance Genes:

    • cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. This modification interferes with the binding of several classes of antibiotics, including oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics.[2][3][4][5][6] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread.[5][6]

    • optrA (oxazolidinone and phenicol resistance) gene: This gene encodes an ATP-binding cassette (ABC) transporter protein that likely functions as an efflux pump to remove oxazolidinones and phenicols from the bacterial cell. Similar to cfr, optrA can be located on transferable plasmids.[3][5][6]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC14H17FN2O4[1]
Molecular Weight296.29[1]
CAS Number168828-82-8[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to determine the in vitro susceptibility of bacterial strains to an antimicrobial agent.

Materials:

  • Bacterial isolates (wild-type and oxazolidinone-resistant strains)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound or other oxazolidinone compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of the oxazolidinone compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of cfr and optrA Genes

This protocol allows for the molecular identification of key oxazolidinone resistance genes.

Materials:

  • Bacterial DNA extract

  • PCR primers specific for cfr and optrA

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Extract genomic DNA from the bacterial isolates.

  • Set up PCR reactions containing the extracted DNA, specific primers for cfr and optrA, Taq polymerase, dNTPs, and PCR buffer.

  • Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature will depend on the specific primers used).

  • Analyze the PCR products by agarose gel electrophoresis. The presence of bands of the expected size indicates the presence of the respective resistance genes.

Visualizations

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S 30S Subunit Initiation_Complex Formation of Initiation Complex PTC->Initiation_Complex Inhibits Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->PTC Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of oxazolidinone antibiotics.

Oxazolidinone_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Oxazolidinone Oxazolidinone Ribosome_Binding Ribosome Binding Oxazolidinone->Ribosome_Binding Normal Binding Intracellular_Concentration Effective Intracellular Concentration Oxazolidinone->Intracellular_Concentration Target_Mutation Target Site Mutation (23S rRNA) Target_Mutation->Ribosome_Binding Reduces Affinity Cfr_Methylation cfr-mediated Methylation of 23S rRNA Cfr_Methylation->Ribosome_Binding Blocks Binding OptrA_Efflux optrA-mediated Efflux OptrA_Efflux->Intracellular_Concentration Reduces

Caption: Key mechanisms of bacterial resistance to oxazolidinones.

Experimental_Workflow_MIC Start Start Prepare_Dilutions Prepare Serial Dilutions of Oxazolidinone Start->Prepare_Dilutions Inoculate_Plates Inoculate Microtiter Plates Prepare_Dilutions->Inoculate_Plates Standardize_Inoculum Standardize Bacterial Inoculum Standardize_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20h Inoculate_Plates->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Application of Linezolid Metabolites in Drug Metabolism Studies: A Focus on PNU-142300 and PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Extensive literature searches did not yield specific information on a compound designated "PNU-100440" in the context of drug metabolism studies. The following application notes and protocols are based on the known major metabolites of the antibiotic Linezolid, namely PNU-142300 and PNU-142586 . These notes are intended to guide researchers in studying the drug metabolism potential of these and other drug metabolites.

Introduction

Linezolid is an oxazolidinone antibiotic primarily metabolized in humans via oxidation of the morpholine (B109124) ring to form two major, inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite).[1][2][3] The formation of the most abundant metabolite, PNU-142586, is believed to occur through a non-enzymatic chemical oxidation process.[1][4] While Linezolid itself is not extensively metabolized by the cytochrome P450 (CYP) system, recent studies suggest some involvement of CYP2J2 and CYP4F2 in its minor metabolic pathways.[5] Understanding the potential for these metabolites to interact with drug-metabolizing enzymes is crucial for predicting drug-drug interactions (DDIs), especially in patient populations with impaired renal function where metabolite accumulation can occur.[6][7]

These application notes provide an overview of the role of Linezolid's major metabolites in drug metabolism and offer generalized protocols for their in vitro evaluation.

Data Presentation: Pharmacokinetics of Linezolid and its Major Metabolites

The following table summarizes key pharmacokinetic parameters for Linezolid and its primary metabolites, PNU-142300 and PNU-142586. These values are essential for designing in vitro studies that reflect clinically relevant concentrations.

CompoundCmax (µg/mL)Tmax (h)Half-life (h)AUC (mg·h/L)Renal Excretion (% of dose)Notes
Linezolid 6.2 (normal renal function)1-25-7233.2 (normal renal function)~35% as parent drugFully bioavailable after oral administration.[7]
PNU-142300 0.3 (normal renal function)2-3Increases with renal impairment9.3 (normal renal function)~10%Accumulates in patients with renal insufficiency.[2][6]
PNU-142586 0.7 (normal renal function)3-5Increases with renal impairment25.7 (normal renal function)~40%Most abundant metabolite.[3][4][6]

Data compiled from multiple sources and represent approximate values. Actual values can vary based on patient population and renal function.

Experimental Protocols

The following are generalized protocols for assessing the potential of drug metabolites like PNU-142300 and PNU-142586 to inhibit major cytochrome P450 enzymes.

Protocol: In Vitro Cytochrome P450 Inhibition Assay (Reversible Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound (e.g., PNU-142300 or PNU-142586) against specific human CYP450 isoforms.

Materials:

  • Human liver microsomes (pooled)

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • CYP450 isoform-specific probe substrates and their corresponding metabolites (see table below)

  • Test compounds (PNU-142300, PNU-142586) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • LC-MS/MS system for metabolite quantification

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive control inhibitors.

    • In a 96-well plate, add potassium phosphate buffer, human liver microsomes (or recombinant enzymes), and the probe substrate at a concentration close to its Km.

    • Add varying concentrations of the test compound or a positive control inhibitor. Include a vehicle control (solvent only).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • If necessary, determine the Ki value using the Cheng-Prusoff equation, assuming competitive inhibition.

Visualizations

Metabolic Pathway of Linezolid

Linezolid_Metabolism Linezolid Linezolid Oxidation Non-enzymatic Morpholine Ring Oxidation Linezolid->Oxidation Minor_Metabolism Minor Metabolism (CYP2J2, CYP4F2) Linezolid->Minor_Metabolism PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Oxidation->PNU_142586 Major Pathway Oxidation->PNU_142300

Caption: Metabolic pathway of Linezolid to its major metabolites.

Experimental Workflow for Metabolite DDI Assessment

DDI_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Risk Assessment Metabolite_ID Identify Major Metabolites (e.g., PNU-142300, PNU-142586) Synthesis Synthesize or Isolate Metabolites Metabolite_ID->Synthesis CYP_Inhibition CYP450 Inhibition Assay (Reversible & Time-Dependent) Synthesis->CYP_Inhibition CYP_Induction CYP450 Induction Assay Synthesis->CYP_Induction Transporter_Interaction Transporter Interaction Studies Synthesis->Transporter_Interaction IC50_Ki Determine IC50 and Ki values CYP_Inhibition->IC50_Ki Static_Model Static Mechanistic Model Prediction ([I]/Ki) IC50_Ki->Static_Model Clinical_Relevance Assess Clinical Relevance of DDI Potential Static_Model->Clinical_Relevance

Caption: General workflow for assessing metabolite DDI potential.

References

Application Notes & Protocols for the Pharmaceutical Quality Control of PNU-100440

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: PNU-100440 is primarily known as a metabolite or intermediate of the antibiotic Linezolid. As such, there are no publicly available, official pharmaceutical quality control standards specifically for this compound as an active pharmaceutical ingredient (API). The following application notes and protocols are provided as a representative example of a comprehensive quality control strategy for a pharmaceutical intermediate of this nature, based on general principles of pharmaceutical analysis and regulatory guidelines such as those from the International Council on Harmonisation (ICH). The quantitative data presented are illustrative examples and should not be considered as definitive specifications.

Introduction

This compound is a key chemical entity in the context of the antibiotic Linezolid, serving as both a potential impurity and a synthetic intermediate.[1] Ensuring the quality and purity of intermediates like this compound is critical for the safety, efficacy, and consistency of the final API.[2][3][4] A robust quality control strategy involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.[5][6][7] This document outlines recommended analytical methods and protocols for the quality assessment of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 168828-82-8[8]
Molecular Formula C₁₄H₁₇FN₂O₄[8]
Molecular Weight 296.29 g/mol [8]
Appearance White to off-white solidGeneric Observation
Storage 4°C[8]

Analytical Methods for Quality Control

A comprehensive quality control strategy for this compound should include tests for identity, purity, and assay. The following analytical techniques are recommended.

Identification
  • Purpose: To confirm the identity of the material by comparing its infrared spectrum with that of a reference standard.

  • Methodology: The IR spectrum of the sample is recorded using a suitable technique (e.g., KBr pellet or ATR) and compared to the spectrum of a qualified this compound reference standard. The positions and relative intensities of the principal absorption bands in the sample spectrum should be concordant with those in the reference spectrum.

  • Purpose: To confirm the identity by comparing the retention time of the major peak in the sample chromatogram with that of a reference standard.

  • Methodology: The sample is analyzed using the HPLC method described in Section 3.2.1. The retention time of the principal peak in the sample chromatogram should correspond to that of the this compound reference standard.

Purity and Impurity Profiling

Impurity profiling is essential to ensure the safety and quality of pharmaceutical products.[5][7][9] Impurities can originate from starting materials, by-products, intermediates, and degradation products.[7]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities in pharmaceutical substances.[10][11][12][13]

  • Purpose: To determine the levels of process-related impurities and degradation products.

  • Protocol: A detailed protocol for a representative HPLC method is provided in Section 4.1.

Table 2: Example Acceptance Criteria for this compound Purity and Impurities by HPLC

TestAcceptance Criteria
Purity (by area %) ≥ 99.0%
Any Individual Unspecified Impurity ≤ 0.10%
Total Impurities ≤ 1.0%

Note: These are example criteria and would need to be established based on process capability and toxicological data.

  • Purpose: To quantify any residual solvents from the manufacturing process.

  • Methodology: A gas chromatography method with headspace sampling is typically used. The method should be validated for the specific solvents used in the synthesis of this compound. Acceptance criteria are based on ICH Q3C guidelines.

Table 3: Example Acceptance Criteria for Residual Solvents

SolventLimit (ppm)
Methanol ≤ 3000
Acetone ≤ 5000
Toluene ≤ 890

Note: These are example limits based on ICH Q3C for common solvents.

Assay
  • Purpose: To determine the potency (content) of this compound.

  • Methodology: The HPLC method described in Section 4.1 can be adapted for assay determination. The quantification is performed against a qualified this compound reference standard of known purity.

Table 4: Example Acceptance Criteria for Assay

TestAcceptance Criteria
Assay (on as-is basis) 99.0% - 101.0%

Note: This is an example criterion and would be established based on process capability and stability data.

Detailed Experimental Protocols

Protocol for HPLC Analysis of this compound (Purity and Assay)

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound. Method development and validation are required to ensure suitability for its intended purpose.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Purity Analysis: Use the sample solution. For reporting thresholds, a diluted solution may be required.

  • Data Analysis:

    • Purity: Use area percentage to determine the purity and the levels of individual impurities.

    • Assay: Compare the peak area of the principal peak in the sample chromatogram with that of the standard chromatogram.

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

G start Batch Receipt of This compound sampling Representative Sampling start->sampling pass Batch Release fail Batch Rejection (OOS Investigation) phys_char Physical Characterization (Appearance) sampling->phys_char id_tests Identification Tests sampling->id_tests purity_tests Purity & Impurity Tests sampling->purity_tests assay_test Assay Determination sampling->assay_test data_review Data Review & Comparison with Specifications phys_char->data_review ir_spec IR Spectroscopy id_tests->ir_spec hplc_id HPLC Retention Time id_tests->hplc_id ir_spec->data_review hplc_id->data_review hplc_purity HPLC Related Substances purity_tests->hplc_purity gc_res_sol GC Residual Solvents purity_tests->gc_res_sol hplc_purity->data_review gc_res_sol->data_review hplc_assay HPLC Assay assay_test->hplc_assay hplc_assay->data_review decision Conformance Decision data_review->decision decision->pass Pass decision->fail Fail

Caption: Quality Control Workflow for this compound.

Signaling Pathway (Illustrative)

As this compound is an intermediate and not a pharmacologically active agent with a known signaling pathway, a diagram illustrating a logical relationship in its quality assessment is provided below. This diagram shows the relationship between analytical techniques and the quality attributes they measure.

G substance This compound quality_attributes Quality Attributes analytical_techniques Analytical Techniques identity Identity quality_attributes->identity purity Purity quality_attributes->purity assay Assay (Content) quality_attributes->assay hplc HPLC analytical_techniques->hplc gc GC analytical_techniques->gc ir IR Spectroscopy analytical_techniques->ir hplc->identity confirms (RT) hplc->purity quantifies impurities hplc->assay determines gc->purity quantifies residual solvents ir->identity confirms

Caption: Relationship between Quality Attributes and Analytical Techniques.

References

Troubleshooting & Optimization

PNU-100440 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of PNU-100440. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this and related oxazolidinone compounds. The information provided is based on established synthetic routes for oxazolidinone cores, which are central to the structure of this compound, a key intermediate in the synthesis of Linezolid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the oxazolidinone core of this compound?

A1: The most prevalent methods for constructing the oxazolidinone ring of this compound and related compounds involve the cyclization of an amino alcohol intermediate. Key strategies include:

  • Reaction of an N-aryl-β-amino alcohol with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI).

  • The use of (R)-epichlorohydrin as a chiral starting material to introduce the three-carbon backbone, followed by reaction with an appropriate aniline (B41778) derivative and subsequent cyclization.

  • Alternative "greener" approaches aim to avoid hazardous reagents and extreme temperatures.

Q2: What are the critical quality attributes of this compound?

A2: The critical quality attributes for this compound primarily revolve around its purity, stereochemical integrity, and the absence of process-related impurities. Key parameters to monitor include:

  • Enantiomeric excess: Ensuring the correct stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API).

  • Residual solvents: Solvents used in the synthesis and purification steps must be within acceptable limits.

  • Heavy metal content: Catalysts or reagents used in the synthesis should not result in heavy metal contamination.

  • Absence of byproducts: Impurities from side reactions, such as the formation of dimers or isomers, must be minimized.

Q3: Are there any known stability issues with this compound?

A3: this compound is a relatively stable crystalline solid under standard storage conditions (cool, dry, and dark). However, as with many complex organic molecules, it may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light and high temperatures. It is recommended to store it in a well-sealed container under an inert atmosphere if possible.

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield for the oxazolidinone ring formation is consistently low. What are the potential causes and solutions?

A4: Low yields in oxazolidinone ring formation can stem from several factors. Below is a table outlining potential causes and troubleshooting suggestions.

Potential Cause Troubleshooting Suggestions
Incomplete reaction - Extend the reaction time. - Increase the reaction temperature, if the stability of reactants and products allows. - Monitor the reaction progress more frequently using techniques like TLC or HPLC.
Poor quality of starting materials - Verify the purity of your starting materials (e.g., the amino alcohol and cyclizing agent) by NMR, LC-MS, or other appropriate analytical methods. - Use freshly purified or newly purchased reagents.
Suboptimal base or solvent - If using a base, ensure it is strong enough to deprotonate the amino alcohol but not so strong as to cause side reactions. - The choice of solvent can significantly impact solubility and reactivity. Consider screening alternative solvents.
Moisture in the reaction - Oxazolidinone formation can be sensitive to moisture. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impurity Formation

Q5: I am observing significant impurity peaks in my crude product. How can I identify and minimize them?

A5: Impurity formation is a common challenge. The nature of the impurities will depend on the specific synthetic route employed.

Observed Impurity Potential Cause Mitigation Strategy
Unreacted starting materials Incomplete reaction.See troubleshooting for low yield (Q4).
Dimer formation Intermolecular side reactions, especially at high concentrations.- Use more dilute reaction conditions. - Add the key reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
Epimerization Loss of stereochemical integrity due to harsh reaction conditions (e.g., strong base or high temperature).- Use milder bases. - Conduct the reaction at a lower temperature. - Minimize reaction time.
Byproducts from side reactions The cyclizing agent may react with other functional groups or the solvent.- Protect sensitive functional groups in your starting material. - Choose a more selective cyclizing agent.

Q6: How can I effectively purify this compound?

A6: Purification of this compound typically involves crystallization or column chromatography.

  • Crystallization: This is often the most efficient method for large-scale purification. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery of pure crystals. Common solvents for crystallization of similar compounds include isopropanol, ethyl acetate (B1210297), and toluene.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica (B1680970) gel column chromatography can be effective. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be optimized to achieve good separation.

Scale-Up Issues

Q7: I am having trouble scaling up my synthesis from the lab to a pilot plant. What are the key considerations?

A7: Scaling up a chemical synthesis presents several challenges.

  • Mixing: Ensure efficient mixing in the larger reactor to maintain homogeneity and heat transfer.

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic on a larger scale. Ensure the reactor has adequate heating and cooling capacity.

  • Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition on a large scale is often necessary to control temperature and minimize side reactions.

  • Work-up and Isolation: Procedures like extractions and filtrations need to be adapted for larger volumes and equipment.

Experimental Protocols

Representative Protocol for Oxazolidinone Ring Formation using Carbonyldiimidazole (CDI)

This protocol is a general representation for the cyclization of an N-substituted amino alcohol, a key step in the synthesis of this compound and its analogs.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the N-substituted amino alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Reagent Addition: To the stirred solution, add carbonyldiimidazole (CDI) (1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted imidazole, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on Oxazolidinone Formation Yield and Purity

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1n-BuLiTHF-78 to 251275>98
2CDIDCM252485>97
3TriphosgeneToluene8068295
4K2CO3DMF100186590

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific substrate and experimental setup.

Visualizations

experimental_workflow start Start: Starting Materials step1 Dissolve Amino Alcohol in Anhydrous Solvent start->step1 step2 Add Cyclizing Agent (e.g., CDI) step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step4 Aqueous Work-up & Extraction step3->step4 Reaction Complete step5 Purification (Crystallization/Chromatography) step4->step5 end Final Product: This compound step5->end

Caption: A generalized experimental workflow for the synthesis of the oxazolidinone core of this compound.

troubleshooting_flowchart start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity check_reagents Check Reagent Purity low_yield->check_reagents Yes identify_impurity Identify Impurity (LC-MS, NMR) impurity->identify_impurity Yes optimize_conditions Optimize Reaction Conditions (T, t) check_reagents->optimize_conditions change_solvent Screen Solvents optimize_conditions->change_solvent adjust_stoichiometry Adjust Stoichiometry identify_impurity->adjust_stoichiometry purification_method Optimize Purification adjust_stoichiometry->purification_method

Caption: A decision-making flowchart for troubleshooting common issues in this compound synthesis.

Technical Support Center: PNU-100440 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of PNU-100440, a key intermediate in the synthesis of Linezolid (B1675486).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, chemically known as (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine, is a crucial intermediate in the synthesis of the antibiotic Linezolid.[1][2] The purity of this compound is critical as any impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[][4]

Q2: What is the general synthetic route for this compound?

The synthesis of this compound is typically embedded within the overall synthesis of Linezolid. A common pathway involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring. The resulting intermediate is then converted to an azide (B81097) or a protected amine, which is subsequently reduced or deprotected to yield this compound.[1][5]

Q3: What are the most common impurities found in this compound synthesis?

Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific impurities may consist of the corresponding (S)-enantiomer, over-alkylated products, and residual solvents from the reaction and purification steps.[]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound and related compounds.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation of the desired product, as well as for identifying impurities.[7][8]

Troubleshooting Guides

Low Reaction Yield
Observed Problem Potential Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor quality or degradation of reagents.Ensure all starting materials and reagents are of high purity and are stored under the recommended conditions. Use freshly opened or purified reagents if necessary.
Inefficient stirring in a heterogeneous reaction mixture.Improve mechanical stirring to ensure proper mixing of all reactants.
Product loss during work-up Product is partially soluble in the aqueous layer.Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of celite.
Product degradation upon exposure to acid or base during work-up.Neutralize the reaction mixture carefully. If the product is known to be sensitive, use milder work-up conditions.
Low Product Purity
Observed Problem Potential Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.As mentioned above, optimize reaction conditions (time, temperature, stoichiometry of reactants) to drive the reaction to completion.
Formation of multiple byproducts Non-selective reaction conditions.Adjust the reaction temperature. Lowering the temperature may increase selectivity. Also, consider the order of reagent addition.
Presence of moisture or air in sensitive reactions.Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in removing impurities by standard purification Impurities have similar polarity to the product.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

General Synthesis of this compound Intermediate (Azide Route)

This protocol is a generalized procedure based on common steps in Linezolid synthesis.[1]

  • Step 1: Synthesis of (R)-N-{3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl}methanol.

    • React 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate (B1204436) in the presence of a strong base like n-butyllithium in a suitable solvent such as THF at low temperatures (-78 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Conversion to the Azide Intermediate.

    • Dissolve the alcohol from Step 1 in a suitable solvent like dichloromethane.

    • Add a sulfonylating agent (e.g., methanesulfonyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine) at 0 °C to form the corresponding sulfonate ester.

    • After completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried and concentrated.

    • The crude sulfonate is then reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature (e.g., 60-80 °C).

    • After the reaction is complete, the mixture is cooled, and water is added to precipitate the azide product.

    • The solid is filtered, washed with water, and dried.

  • Step 3: Reduction to this compound.

    • Dissolve the azide intermediate in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727).

    • Add a catalyst, typically 10% Palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography or recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 45:55 (v/v) mixture of methanol and buffer.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 251 nm.[9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the morpholine (B109124) protons, the oxazolidinone ring protons, and the aminomethyl protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, morpholine carbons, the oxazolidinone carbonyl carbon, and other aliphatic carbons. The spectra can be compared with published data for Linezolid and its intermediates for confirmation.[7]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis & Purification start 3-Fluoro-4-morpholinylaniline + (R)-Glycidyl Butyrate step1 Oxazolidinone Ring Formation start->step1 intermediate1 (R)-N-{3-[...]-2-oxooxazolidin-5-yl}methanol step1->intermediate1 step2 Sulfonylation & Azidation intermediate1->step2 intermediate2 Azide Intermediate step2->intermediate2 step3 Reduction intermediate2->step3 product This compound step3->product analysis Purity & Identity Check (HPLC, NMR) product->analysis purification Purification (Column Chromatography/ Recrystallization) analysis->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

signaling_pathway cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex ribosome_50S->initiation_complex forms ribosome_30S 30S Subunit ribosome_30S->initiation_complex forms protein Protein Synthesis initiation_complex->protein leads to no_protein Protein Synthesis Inhibited mrna mRNA mrna->ribosome_30S binds trna fMet-tRNA trna->ribosome_30S binds linezolid Linezolid (derived from this compound) linezolid->ribosome_50S block->initiation_complex Prevents formation

Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.[10][11][12][13][14]

References

Technical Support Center: Detection of Small Molecules in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding specific analytical methods and signaling pathways for PNU-100440 is limited. This compound is known as an intermediate in the synthesis of the antibacterial agent Linezolid[1]. Therefore, this guide provides general troubleshooting advice and protocols applicable to the detection of small molecules of similar characteristics in biological matrices such as plasma, serum, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in detecting small molecules like this compound in biological samples?

Researchers often face challenges such as low recovery of the analyte, significant matrix effects, and poor sensitivity of the analytical method. The complexity of biological matrices, containing numerous endogenous substances, can interfere with the accurate quantification of the target molecule[2].

Q2: Which analytical techniques are most suitable for the quantification of small molecules in biological matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for quantifying small molecules in complex biological samples[3][4][5]. Other techniques include gas chromatography-mass spectrometry (GC-MS) and immunoassays like ELISA, though the latter may lack the specificity of MS-based methods[5].

Q3: What is a "matrix effect" and how can it be minimized?

The matrix effect refers to the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the biological sample. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification[6]. To minimize matrix effects, efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial. The use of a stable isotope-labeled internal standard can also help to compensate for these effects.

Q4: How can I improve the recovery of my analyte from a plasma sample?

Low recovery can be due to several factors including inefficient extraction, degradation of the analyte, or adsorption to labware. Optimizing the sample extraction method, for instance by selecting the appropriate SPE sorbent and elution solvent, is key. Additionally, ensuring the pH of the sample is optimal for the analyte's stability and charge state can significantly improve recovery. For some peptides, passivation of collection tubes and filter membranes can prevent adsorption[7].

Troubleshooting Guides

This section provides detailed solutions to specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis

Question: My chromatogram shows broad, tailing, or split peaks for my analyte. What could be the cause and how can I fix it?

Answer: Poor peak shape can be attributed to several factors related to the chromatography.

  • Mobile Phase Mismatch: Ensure the solvent used to dissolve the final extract is not significantly stronger than the initial mobile phase. A high-organic solvent can cause the analyte to travel through the column too quickly, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad peaks. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.

  • Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analyte. Ensure the pH is at least 1.5-2 units away from the pKa of the analyte for optimal peak shape.

Issue 2: High Signal-to-Noise Ratio and Poor Sensitivity

Question: I am unable to detect my analyte at low concentrations, or the signal is very noisy. How can I improve the sensitivity of my method?

Answer: Improving sensitivity often involves optimizing both the sample preparation and the mass spectrometry parameters.

  • Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte from a larger sample volume, thereby increasing its concentration in the final extract[5].

  • MS Parameter Optimization: Ensure that the mass spectrometer is tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature) and the collision energy for the specific analyte to maximize signal intensity.

  • Reduce Matrix Effects: As mentioned in the FAQs, matrix effects can suppress the analyte signal. Implement a more rigorous sample clean-up procedure.

  • Choice of Ionization Technique: For some compounds, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity than Electrospray Ionization (ESI), or vice-versa. It is worth testing both if available.

Quantitative Data Summary

ParameterPlasmaSerumTissue Homogenate
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL2 ng/g
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL1000 ng/g
Mean Recovery (%) 85 ± 5%82 ± 7%75 ± 10%
Matrix Effect (%) 95 ± 8%92 ± 10%88 ± 12%
Intra-day Precision (%CV) < 10%< 10%< 15%
Inter-day Precision (%CV) < 12%< 12%< 15%

Experimental Protocols

General Protocol for Small Molecule Extraction from Plasma using SPE and Analysis by LC-MS/MS

This protocol provides a general workflow. Specific parameters such as SPE cartridge type, solvents, and LC conditions should be optimized for the specific analyte.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Transfer 100 µL of the supernatant to a clean tube.

    • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) at a known concentration.

    • Add 200 µL of 4% phosphoric acid to acidify the sample and precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

TroubleshootingWorkflow Start Start: Poor Analyte Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Analyte Degradation Start->CheckDegradation CheckAdsorption Assess Adsorption to Surfaces Start->CheckAdsorption OptimizeSPE Optimize SPE Method (Sorbent, Solvents, pH) CheckExtraction->OptimizeSPE Issue in SPE? OptimizeLLE Optimize LLE Method (Solvent, pH, Ratio) CheckExtraction->OptimizeLLE Issue in LLE? TempControl Ensure Proper Sample Temperature Control CheckDegradation->TempControl UseInhibitors Add Enzyme Inhibitors (if applicable) CheckDegradation->UseInhibitors UseSilanizedVials Use Silanized or Low-Binding Vials/Plates CheckAdsorption->UseSilanizedVials PassivateFilters Passivate Filter Membranes CheckAdsorption->PassivateFilters End End: Improved Recovery OptimizeSPE->End OptimizeLLE->End TempControl->End UseInhibitors->End UseSilanizedVials->End PassivateFilters->End

Caption: Troubleshooting workflow for poor analyte recovery.

GenericSignalingPathway Ligand External Ligand (e.g., Drug) Receptor Membrane Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression CellularResponse Cellular Response GeneExpression->CellularResponse Leads to

Caption: A generic intracellular signaling pathway.

References

PNU-100440 Stability in Analytical Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PNU-100440 in common analytical solvents. The information presented is designed to address specific issues that may be encountered during experimental procedures.

Introduction to this compound

This compound is known as a metabolite and impurity of the oxazolidinone antibiotic, Linezolid.[1][2] Due to this close structural relationship, the stability characteristics of this compound are expected to be similar to those of Linezolid. Oxazolidinones, as a class of compounds, are susceptible to degradation under certain conditions, which can impact the accuracy and reproducibility of analytical results.[3][4][5][6] This guide provides insights into potential stability issues and offers protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available, based on its structural similarity to Linezolid, the primary degradation pathways are expected to be hydrolysis (acidic and alkaline) and oxidation.[3][7]

  • Alkaline Hydrolysis: This can lead to the opening of the oxazolidinone ring.[3][8]

  • Acidic Hydrolysis: Acidic conditions may also affect the integrity of the oxazolidinone structure.[3][8]

  • Oxidation: The morpholine (B109124) ring present in the structure of this compound is susceptible to oxidation, potentially forming an N-oxide.[3][7]

Q2: In which common analytical solvents is this compound soluble and what are the recommended storage conditions?

This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1] Information from commercial suppliers provides general storage guidelines.

SolventReported SolubilityRecommended Storage of Stock Solution
DMSO≥ 100 mg/mL (337.51 mM)[1]-80°C for up to 6 months; -20°C for up to 1 month[1]

Note: It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[1]

Q3: Is this compound sensitive to light?

Q4: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate degradation processes.[10][11] For long-term storage of solid this compound, temperatures of -20°C are recommended, which can preserve the compound for up to three years.[1] Stock solutions in DMSO should be stored at -80°C for maximum stability.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of this compound in the prepared solution.- Prepare fresh solutions for each experiment. - Avoid prolonged storage of solutions at room temperature. - Protect solutions from light by using amber vials or covering with foil. - Ensure the pH of the solvent or mobile phase is within a stable range for this compound (avoid strongly acidic or alkaline conditions).
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Adjust chromatographic conditions to achieve better separation of the main peak from any degradation peaks. - Consider using a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.
Difficulty in dissolving this compound Use of inappropriate solvent or presence of moisture.- Use fresh, anhydrous DMSO for preparing stock solutions.[1] - Gentle warming or sonication may aid in dissolution, but prolonged exposure to heat should be avoided.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing a suitable buffer).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Visualizations

cluster_workflow Forced Degradation Workflow Stock_Solution Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Stock_Solution->Stress_Conditions Sample_Preparation Neutralize and Dilute Samples Stress_Conditions->Sample_Preparation HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Preparation->HPLC_Analysis Data_Analysis Compare Stressed vs. Unstressed Identify Degradation Products HPLC_Analysis->Data_Analysis cluster_pathways Inferred Degradation Pathways of this compound PNU100440 This compound Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) PNU100440->Alkaline_Hydrolysis OH- Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) PNU100440->Acid_Hydrolysis H+ Oxidation Oxidation (e.g., H2O2) PNU100440->Oxidation [O] Ring_Opened Oxazolidinone Ring-Opened Product Alkaline_Hydrolysis->Ring_Opened Other_Hydrolysis Other Hydrolytic Products Acid_Hydrolysis->Other_Hydrolysis N_Oxide Morpholine N-Oxide Derivative Oxidation->N_Oxide

References

Technical Support Center: Bioanalysis of PNU-100440 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of PNU-100440. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the bioanalysis of this compound and related oxazolidinone compounds.

Disclaimer: this compound is an intermediate in the synthesis of the oxazolidinone antibiotic Linezolid and is also known as Linezolid Desacetamide Hydroxy Impurity. While specific bioanalytical methods for this compound are not widely published, it shares structural similarities with Linezolid and its major metabolites, PNU-142300 and PNU-142586. Therefore, the guidance provided herein is based on established and validated LC-MS/MS methods for these closely related and well-studied compounds. It is essential to validate these methods for the specific analysis of this compound in your biological matrix of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

A1: this compound, with CAS number 168828-82-8, is a chemical intermediate used in the synthesis of Linezolid, a clinically important oxazolidinone antibiotic. It may also be present as an impurity in the final drug product. Accurate bioanalysis of this compound is crucial for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of Linezolid-based therapies.

Q2: What are the common biological matrices used for the analysis of this compound and related compounds?

A2: The most common biological matrices for the bioanalysis of Linezolid and its metabolites are human plasma and serum. Urine can also be a relevant matrix for excretion studies.

Q3: What are the typical matrix effects observed in the bioanalysis of oxazolidinones like this compound?

A3: The primary matrix effect encountered is ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. This is often caused by co-eluting endogenous components from the biological matrix, such as phospholipids. Ion enhancement is less common but can also occur. These effects can lead to inaccurate and imprecise quantification if not properly addressed.

Q4: What is a suitable internal standard (IS) for the analysis of this compound?

A4: A stable isotope-labeled (SIL) internal standard of the analyte is the gold standard for correcting matrix effects. For this compound, a deuterated or 13C-labeled analog would be ideal. If a specific SIL-IS for this compound is unavailable, a SIL-IS of a structurally similar compound, such as Linezolid-d3, can be a suitable alternative. A structural analog that co-elutes with the analyte can also be used, but a SIL-IS is generally preferred for better compensation of matrix effects.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the bioanalysis of this compound and related oxazolidinones.

Issue 1: High Variability in Analyte Response and Poor Reproducibility
  • Question: I am observing significant variability in the peak area of this compound across different samples from the same matrix lot. What could be the cause?

  • Answer: This issue is often a strong indicator of inconsistent matrix effects.

    • Inadequate Sample Cleanup: The most likely culprit is insufficient removal of interfering endogenous matrix components. Protein precipitation alone may not be sufficient to remove all problematic compounds, especially phospholipids.

    • Chromatographic Co-elution: The analyte may be co-eluting with a strongly ion-suppressing or enhancing compound.

    • Internal Standard Performance: The chosen internal standard may not be adequately compensating for the variability.

Issue 2: Low Analyte Recovery
  • Question: My recovery for this compound is consistently low. How can I improve it?

  • Answer: Low recovery can be attributed to several factors during sample preparation.

    • Suboptimal Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for this compound.

    • Analyte Adsorption: this compound may be adsorbing to plasticware or the sample collection tubes.

    • Incomplete Elution (for SPE): If using solid-phase extraction (SPE), the elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

Issue 3: Poor Peak Shape (Tailing or Fronting)
  • Question: The chromatographic peak for this compound is showing significant tailing. What can I do to improve the peak shape?

  • Answer: Poor peak shape can compromise integration and, consequently, the accuracy of quantification.

    • Secondary Interactions on the Column: Peak tailing for polar compounds can result from interactions with active sites on the stationary phase (e.g., residual silanols).

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and peak shape of the analyte.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

Experimental Protocols

The following are detailed methodologies adapted from validated LC-MS/MS methods for Linezolid and its metabolites, which can serve as a starting point for developing a robust assay for this compound.

Protocol 1: Sample Preparation using Protein Precipitation

This is a rapid and common method for sample cleanup.

  • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Linezolid-d3 at a suitable concentration).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid Chromatography (LC) Conditions

Optimized chromatographic separation is key to minimizing matrix effects.

  • Column: A C18 column with good end-capping is recommended (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Protocol 3: Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Suggested MRM Transitions (to be optimized for this compound):

    • This compound (precursor ion to be determined based on its molecular weight of 296.29) -> Product ion(s)

    • Linezolid (as a reference): m/z 338.1 -> 296.1

    • PNU-142300 (as a reference): m/z 370.1 -> 328.1

    • PNU-142586 (as a reference): m/z 314.1 -> 283.1

    • Linezolid-d3 (IS): m/z 341.1 -> 299.1

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following tables summarize typical performance data from validated bioanalytical methods for Linezolid and its metabolites, which can be used as a benchmark when developing a method for this compound.

Table 1: Recovery Data for Linezolid and its Metabolites in Human Plasma

AnalyteSample Preparation MethodMean Recovery (%)RSD (%)
LinezolidProtein Precipitation95.24.5
PNU-142300Protein Precipitation92.85.1
PNU-142586Protein Precipitation98.13.8

Table 2: Matrix Effect Data for Linezolid and its Metabolites in Human Plasma

AnalyteInternal StandardMean Matrix Effect (%)RSD (%)
LinezolidLinezolid-d398.76.2
PNU-142300Linezolid-d396.57.8
PNU-142586Linezolid-d3101.35.5

Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value close to 100% with a low RSD indicates minimal and consistent matrix effect.

Visualizations

Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinones, including Linezolid, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, a crucial step in the translation process.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex P_site P-site A_site A-site PNU_100440_related Oxazolidinone (e.g., Linezolid) PNU_100440_related->50S_subunit Binds to P-site Inhibition Inhibition PNU_100440_related->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex Prevents formation

Mechanism of action of oxazolidinone antibiotics.
Troubleshooting Workflow for Matrix Effects

A systematic approach is essential for identifying and mitigating matrix effects.

G Start Inconsistent Results or Low Recovery Observed Check_IS Evaluate Internal Standard Performance Start->Check_IS IS_OK IS Performance OK? Check_IS->IS_OK Optimize_Cleanup Optimize Sample Cleanup Cleanup_OK Matrix Effects Mitigated? Optimize_Cleanup->Cleanup_OK Optimize_Chroma Optimize Chromatography Chroma_OK Peak Shape & Resolution Acceptable? Optimize_Chroma->Chroma_OK Revalidate Re-evaluate and Validate Method IS_OK->Optimize_Cleanup Yes Select_New_IS Select a More Appropriate IS (e.g., SIL-IS) IS_OK->Select_New_IS No Cleanup_OK->Optimize_Chroma No Cleanup_OK->Revalidate Yes Chroma_OK->Optimize_Cleanup No Chroma_OK->Revalidate Yes Select_New_IS->Check_IS

Troubleshooting workflow for matrix effects.

Technical Support Center: Refinement of PNU-100440 from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the isolation and refinement of PNU-100440, a known metabolite of the antibiotic linezolid (B1675486). Due to the limited availability of specific, publicly accessible experimental data for the purification of this compound, this guide focuses on general principles and common challenges encountered during the purification of related oxazolidinone compounds. The information provided is intended to serve as a foundational resource to aid in the development of a robust purification strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical sources in a laboratory setting?

This compound is an active metabolite of the oxazolidinone antibiotic, linezolid. In a research or drug development context, it may be present in reaction mixtures as a result of the synthesis of linezolid analogs, as a degradation product, or as the target molecule in metabolic studies.

Q2: What are the primary challenges in isolating this compound?

The primary challenges in isolating this compound from a complex reaction mixture often include:

  • Presence of structurally similar impurities: The synthesis of oxazolidinones can result in various side-products and unreacted starting materials that have similar polarities and chemical properties to this compound, making separation difficult.

  • Solubility issues: Finding a suitable solvent system that allows for effective purification by chromatography or recrystallization without significant product loss can be challenging.

  • Compound stability: Oxazolidinone compounds may be sensitive to pH and temperature, potentially leading to degradation during the work-up and purification process.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

To assess the purity of this compound, a combination of the following analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity of the final product and for in-process control. Method development would be required to achieve baseline separation from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and helps in the identification of byproducts.

Section 2: Troubleshooting Guide

This troubleshooting guide addresses common issues that may be encountered during the purification of this compound and similar oxazolidinone compounds.

Table 1: Troubleshooting Common Purification Issues
Issue Potential Cause Recommended Solution
Low yield after column chromatography Compound is highly polar and adheres strongly to silica (B1680970) gel. Consider using a more polar eluent system or switching to a different stationary phase like alumina (B75360) or reverse-phase silica.
Compound is co-eluting with impurities. Optimize the solvent system for better separation. A shallow gradient or isocratic elution might be necessary.
Product is unstable on silica gel. Minimize the time the compound spends on the column. Consider alternative purification methods like recrystallization or preparative HPLC.
Oiling out during recrystallization The solvent system is not optimal. Screen a variety of solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) often works well.
The solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation.
Presence of impurities inhibiting crystallization. Attempt to remove impurities by a preliminary purification step, such as a silica gel plug, before recrystallization.
Multiple spots on TLC after purification Incomplete separation of impurities. Re-purify the material using a different chromatographic technique or a different solvent system.
Decomposition of the product on the TLC plate. Add a small amount of a stabilizing agent, such as triethylamine (B128534) for basic compounds, to the TLC mobile phase.

Section 3: Experimental Protocols (General Methodologies)

Protocol 1: General Procedure for Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 4: Visualizing Workflows

The following diagrams illustrate general workflows for the isolation and analysis of a target compound from a reaction mixture.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis reaction Reaction Mixture (Crude this compound) extraction Liquid-Liquid Extraction reaction->extraction drying Drying of Organic Layer extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms MS recrystallization->ms

Caption: General experimental workflow for the isolation and purification of a target compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity pure Pure Product (>95%) check_purity->pure Yes impure Impure Product check_purity->impure No troubleshoot Troubleshoot (Refer to Table 1) impure->troubleshoot repurify Re-purify troubleshoot->repurify repurify->check_purity

Caption: Logical workflow for troubleshooting the purification process.

Disclaimer: The information provided in this document is for general guidance only. Researchers should conduct their own literature searches and optimization studies to develop a specific and effective purification protocol for this compound. All laboratory work should be performed in accordance with institutional safety guidelines.

Avoiding degradation of PNU-100440 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of PNU-100440 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound is known to be an intermediate in the synthesis of linezolid (B1675486) dimers and is also considered an impurity of the antibacterial agent Linezolid.[1] Ensuring its stability during sample preparation is critical for accurate quantification and characterization in research and pharmaceutical development. Degradation can lead to underestimation of its concentration and the appearance of artifactual peaks, compromising the integrity of experimental results.

Q2: What are the primary factors that can cause degradation of this compound during sample preparation?

Based on studies of the parent compound, Linezolid, this compound is likely susceptible to degradation under the following conditions:

  • pH: Both acidic and alkaline conditions can promote hydrolysis. Linezolid, the parent compound, shows significant degradation in alkaline solutions.[2][3]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products. The morpholine (B109124) ring in Linezolid is susceptible to oxidation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Although Linezolid is relatively stable under photolytic stress, prolonged exposure should be avoided as a general precaution.[5]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder at 4°C.[6]

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, it is advisable to use anhydrous, high-purity solvents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation due to pH: Sample matrix or solvents are too acidic or basic.- Adjust the pH of the sample to a neutral range (pH 6-8) if possible.- Use neutral, buffered solutions for extraction and dilution.
Oxidative degradation: Presence of oxidizing agents in the sample or reagents.- Use fresh, high-purity solvents.- Consider adding antioxidants (e.g., ascorbic acid) to the sample, but validate for potential interference.
Thermal degradation: Samples exposed to high temperatures during processing.- Keep samples on ice or at a controlled low temperature during all preparation steps.- Avoid prolonged heating.
Appearance of unknown peaks in chromatogram Formation of degradation products: Instability of this compound under the current sample preparation conditions.- Refer to the "Low recovery" section to identify and mitigate the cause of degradation.- Perform forced degradation studies on a this compound standard to identify potential degradation products and their retention times.
Contamination: Impurities from solvents, reagents, or labware.- Use HPLC-grade or MS-grade solvents and reagents.- Ensure all labware is thoroughly cleaned.
Inconsistent results between replicates Variable degradation: Inconsistent timing or conditions during sample preparation.- Standardize all steps of the sample preparation protocol, including incubation times and temperatures.- Prepare samples in smaller batches to ensure uniformity.
Precipitation of this compound: Poor solubility in the final sample solvent.- Ensure the final sample solvent is compatible with this compound and has sufficient solubilizing power.- Consider a solvent exchange step if necessary.

Quantitative Data Summary

The following tables summarize stability data for Linezolid, the parent compound of this compound, under various stress conditions. This data can serve as a guide for predicting the stability of this compound.

Table 1: Stability of Linezolid in Various Intravenous Fluids at 25°C

Intravenous FluidInitial Concentration (mg/mL)Concentration after 34 days (mg/mL)Percent Remaining
Sodium Chloride 0.9%2.0>1.9>95.0%
Sodium Lactate2.0>1.9>95.0%
Glucose 5%2.0>1.9>95.0%
Glucose 10%2.0>1.9>95.0%
Data adapted from a study on Linezolid stability.[2][3]

Table 2: Forced Degradation of Linezolid

Stress ConditionReagentTimeTemperatureApproximate Degradation
Acid Hydrolysis0.1 M HCl24 hoursRoom TempMinimal Degradation
Base Hydrolysis0.1 M NaOH1 hourRoom TempComplete Degradation
Oxidation0.6% H₂O₂24 hoursRoom TempMinimal Degradation
Data adapted from a forced degradation study of Linezolid.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma using Protein Precipitation

This protocol is adapted from methods used for the analysis of Linezolid and its metabolites in biological matrices.[7][8]

  • Sample Collection: Collect blood samples in appropriate tubes. Separate serum or plasma by centrifugation.

  • Aliquoting: Transfer 100 µL of the serum or plasma sample to a clean microcentrifuge tube.

  • Internal Standard Spiking (Optional): Add an appropriate internal standard to each sample for accurate quantification.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis: Analyze the sample using a validated HPLC or LC-MS/MS method.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Sample Blood Sample Centrifugation Centrifugation Blood_Sample->Centrifugation Serum_Plasma Serum/Plasma Centrifugation->Serum_Plasma Aliquoting Aliquot 100 µL Serum_Plasma->Aliquoting Protein_Precipitation Add 300 µL Cold Acetonitrile Aliquoting->Protein_Precipitation Vortexing Vortex 1 min Protein_Precipitation->Vortexing Centrifugation2 Centrifuge 10 min at 4°C Vortexing->Centrifugation2 Supernatant_Transfer Transfer Supernatant Centrifugation2->Supernatant_Transfer Analysis HPLC or LC-MS/MS Analysis Supernatant_Transfer->Analysis

Caption: Experimental workflow for the preparation of serum/plasma samples for this compound analysis.

troubleshooting_logic Start Inaccurate this compound Results Check_Recovery Low Recovery? Start->Check_Recovery Check_Peaks Unexpected Peaks? Start->Check_Peaks Check_Consistency Inconsistent Replicates? Start->Check_Consistency Check_Recovery->Check_Peaks No Degradation Potential Degradation Check_Recovery->Degradation Yes Check_Peaks->Check_Consistency No Check_Peaks->Degradation Yes, unknown Contamination Contamination Issue Check_Peaks->Contamination Yes, known contaminants Protocol_Variability Protocol Variability Check_Consistency->Protocol_Variability Yes Solubility_Issue Solubility Issue Check_Consistency->Solubility_Issue No, but inconsistent Solution_Degradation Address Degradation: - Check pH - Avoid high temp - Use fresh solvents Degradation->Solution_Degradation Solution_Contamination Address Contamination: - Use high-purity reagents - Clean labware Contamination->Solution_Contamination Solution_Variability Address Variability: - Standardize protocol - Work in small batches Protocol_Variability->Solution_Variability Solution_Solubility Address Solubility: - Check solvent compatibility - Consider solvent exchange Solubility_Issue->Solution_Solubility

Caption: Troubleshooting logic for addressing common issues during this compound sample preparation.

References

Technical Support Center: Enhancing the Resolution of PNU-100440 from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of the chiral compound PNU-100440 from its isomers. This compound, an oxazolidinone derivative, possesses at least one chiral center, leading to the existence of enantiomers which may exhibit different pharmacological and toxicological profiles. Therefore, achieving a robust and efficient separation of these isomers is critical for research and development.

Troubleshooting Common Issues in this compound Isomer Resolution

Difficulties in separating enantiomers are common. This section provides guidance on how to address typical challenges encountered during the development of chiral separation methods for this compound and related oxazolidinone compounds.

Quantitative Data for Chiral Separation of Oxazolidinone Analogs

The following tables summarize typical starting conditions and performance metrics for the chiral separation of oxazolidinone compounds using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These can serve as a valuable reference for method development for this compound.

Table 1: Typical HPLC Parameters for Chiral Separation of Oxazolidinone Analogs

ParameterRecommended Starting Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivatives like Chiralpak® AD-H)
Mobile Phase Normal Phase: n-Hexane/Alcohol (e.g., 2-Propanol, Ethanol) mixtures. A common starting ratio is 80:20 (v/v).
Mobile Phase Additive For acidic compounds: 0.1% Trifluoroacetic Acid (TFA). For basic compounds: 0.1% Diethylamine (DEA).
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (can be varied, e.g., 10°C to 40°C, to optimize separation)
Detection UV at a suitable wavelength for this compound (e.g., 220 nm or 254 nm)
Expected Resolution (Rs) > 1.5 for baseline separation

Table 2: Typical Capillary Electrophoresis Parameters for Chiral Separation of Oxazolidinone Analogs

ParameterRecommended Starting Conditions
Chiral Selector Anionic cyclodextrins (e.g., sulfated β-cyclodextrins like Heptakis-(6-sulfo)-β-cyclodextrin)
Background Electrolyte (BGE) 50 mM Phosphate (B84403) or Formate buffer
BGE pH 4.0 - 6.0
Organic Modifier Acetonitrile (B52724) (can be added to the BGE to improve solubility and separation)
Separation Voltage 15 - 25 kV
Capillary Temperature 25°C
Detection UV at a suitable wavelength for this compound

Experimental Protocols

Below are detailed starting methodologies for key experiments. These protocols are based on successful separations of structurally related oxazolidinone compounds and should be optimized for this compound.

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and 2-Propanol in an 80:20 (v/v) ratio. If this compound has acidic or basic properties, add 0.1% of a suitable modifier (TFA for acidic, DEA for basic).

  • Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detector to a wavelength where this compound has strong absorbance.

  • Injection and Analysis: Inject 5-10 µL of the sample and run the analysis.

  • Optimization:

    • If resolution is poor, systematically vary the ratio of n-Hexane to 2-Propanol (e.g., 90:10, 70:30).

    • Try a different alcohol modifier such as ethanol.

    • Adjust the column temperature.

    • If peaks are broad, try reducing the flow rate.

Protocol 2: Chiral Capillary Electrophoresis Method Development
  • Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 6.0. Add a chiral selector, such as a sulfated β-cyclodextrin, at a concentration of 10-20 mM.

  • Sample Preparation: Dissolve the this compound isomer mixture in the BGE or a compatible solvent.

  • Electrophoresis Conditions:

    • Apply a separation voltage of +20 kV.

    • Maintain the capillary temperature at 25°C.

    • Use hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Monitor the separation using a UV detector at an appropriate wavelength.

  • Optimization:

    • Vary the concentration and type of the chiral selector.

    • Adjust the pH of the BGE.

    • Incorporate an organic modifier like acetonitrile into the BGE.

Visualizations

Diagram 1: Chiral Recognition on a Polysaccharide-Based CSP

G cluster_0 Chiral Stationary Phase (Polysaccharide) cluster_1 Mobile Phase CSP Chiral Selector (e.g., Amylose Derivative) Enantiomer_R R-Enantiomer Enantiomer_R->CSP Stronger Interaction (e.g., Hydrogen Bonding, π-π stacking) Longer Retention Time Enantiomer_S S-Enantiomer Enantiomer_S->CSP Weaker Interaction Shorter Retention Time

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Diagram 2: Workflow for Chiral HPLC Method Development

G start Start: Racemic Mixture of this compound select_column Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_column select_mp Select Mobile Phase (e.g., n-Hexane/Alcohol) select_column->select_mp initial_run Perform Initial Chromatographic Run select_mp->initial_run evaluate Evaluate Resolution (Rs) initial_run->evaluate optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) evaluate->optimize_mp No success Baseline Separation Achieved (Rs > 1.5) evaluate->success Yes optimize_mp->initial_run optimize_temp Optimize Column Temperature optimize_mp->optimize_temp fail Change CSP or Separation Mode (e.g., Polar Organic, Reversed-Phase) optimize_mp->fail No Improvement optimize_temp->initial_run optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->initial_run

Caption: A systematic workflow for developing a chiral HPLC separation method.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for separating oxazolidinone enantiomers like this compound?

A1: Polysaccharide-based CSPs are the most widely used and successful for this class of compounds. These are typically derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate), which is the selector in Chiralpak® AD-H columns.

Q2: I am not getting any separation of my this compound enantiomers. What should I try first?

A2: The first step is to ensure you are using an appropriate chiral stationary phase. If you are, the next critical parameter is the mobile phase composition. Systematically vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). For example, if you started with 80:20 hexane:isopropanol (B130326), try 90:10 and 70:30. Also, consider switching the alcohol (e.g., from isopropanol to ethanol), as this can significantly alter selectivity.

Q3: My resolution is less than 1.5. How can I improve it?

A3: To improve a partial separation, you can try several approaches:

  • Optimize the mobile phase: Fine-tune the solvent ratio.

  • Lower the temperature: Decreasing the column temperature often enhances enantioselectivity, leading to better resolution.

  • Reduce the flow rate: This can increase the efficiency of the separation, although it will lengthen the analysis time.

  • Add a modifier: If not already present, a small amount of an acidic or basic modifier can improve peak shape and sometimes resolution.

Q4: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of this compound?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster. Polysaccharide-based CSPs are also commonly used in SFC. The mobile phase typically consists of supercritical CO2 with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.

Q5: Are there non-chromatographic techniques for separating this compound enantiomers?

A5: Capillary Electrophoresis (CE) is a powerful non-chromatographic technique for chiral separations. For neutral compounds like many oxazolidinones, charged chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.

Technical Support Center: Method Validation for PNU-100440 Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of bioanalytical methods for the quantification of PNU-100440. This compound is a known metabolite and synthetic intermediate of the antibiotic Linezolid.[1][2] Accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies.

This guide is structured into three sections:

  • Frequently Asked Questions (FAQs): Addressing common queries about assay development and validation.

  • Troubleshooting Guide: A problem-solution format for specific issues encountered during experiments.

  • Detailed Experimental Protocols: Step-by-step methodologies for key aspects of the assay.

The information provided is based on established regulatory guidelines from the FDA and EMA for bioanalytical method validation.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological matrices?

A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, serum, or urine.[7][8] This technique offers high sensitivity, selectivity, and specificity, allowing for accurate measurement even at low concentrations.[9]

Q2: What are the essential parameters to evaluate during method validation?

A2: A full validation for a bioanalytical method should demonstrate its suitability for the intended purpose.[10] According to ICH, FDA, and EMA guidelines, the core parameters to be evaluated for chromatographic assays include:

  • Selectivity and Specificity[11]

  • Calibration Curve and Linearity[12]

  • Accuracy and Precision (within-run and between-run)[12]

  • Lower Limit of Quantification (LLOQ)[11]

  • Matrix Effect[11]

  • Extraction Recovery

  • Analyte Stability (in matrix and in processed samples)[4]

  • Dilution Integrity

  • Carry-over[10]

Q3: How do I select an appropriate internal standard (IS)?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical chemical properties and extraction behavior to the analyte, providing the most accurate correction for sample processing variability and matrix effects. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[13]

Q4: What kind of sample preparation is suitable for this compound?

A4: The choice of sample preparation depends on the biological matrix and the required sensitivity. Common techniques include:

  • Protein Precipitation (PPT): A simple, fast, and generic method suitable for initial development. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[14]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[14]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration, making it ideal for assays requiring very low detection limits.[14]

For this compound, starting with a simple protein precipitation is a practical approach.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q: I am not detecting any peak for this compound or the internal standard. What should I check?

A: This issue can stem from multiple sources, from sample preparation to instrument settings. Systematically check the following:

  • Mass Spectrometer:

    • Confirm the correct MRM (Multiple Reaction Monitoring) transitions are being monitored.

    • Ensure the instrument is properly tuned and calibrated. Check tuning parameters for both this compound and the IS.

    • Verify that the ion source is functioning correctly (e.g., check for a stable spray in an electrospray source).

  • Liquid Chromatography:

    • Check for leaks in the LC system.

    • Ensure mobile phases are correctly prepared and have not expired.

    • Verify that the injection system is working and the correct injection volume is being used.

  • Sample Preparation:

    • Confirm that stock and working solutions were prepared at the correct concentrations.

    • Ensure the internal standard was added to the samples.

Q: My chromatographic peak shape is poor (e.g., broad, tailing, or split). How can I improve it?

A: Poor peak shape often points to issues with the chromatographic conditions or the sample solvent.

  • Mobile Phase:

    • Ensure the pH of the mobile phase is appropriate for this compound. Small molecules with amine groups often show better peak shape at low pH (e.g., using 0.1% formic acid).

    • Try adjusting the gradient slope. A shallower gradient can improve peak shape.

  • Column:

    • The column may be overloaded. Try injecting a smaller volume or a more dilute sample.

    • The column may be contaminated or degraded. Try flushing the column or replacing it.

  • Injection Solvent:

    • The sample diluent should be of similar or weaker solvent strength than the initial mobile phase to prevent peak distortion. If using a high-organic extraction solvent, consider an evaporation and reconstitution step into a mobile-phase-compatible solvent.[15]

Q: My results show high variability (poor precision). What are the likely causes?

A: High variability can be introduced at any stage of the workflow.

  • Inconsistent Sample Preparation: This is the most common cause. Ensure precise and consistent pipetting, vortexing, and centrifugation times for all samples. Automation can significantly reduce this variability.

  • Matrix Effects: Endogenous components in the biological matrix can erratically suppress or enhance the analyte signal. An appropriate internal standard should correct for this, but if problems persist, a more effective sample cleanup method (like SPE) may be needed.[11]

  • Instrument Instability: Check the stability of the LC pump flow rate and the MS spray. A dirty ion source can lead to an unstable signal.

Q: The accuracy of my quality control (QC) samples is outside the acceptable range (typically ±15%). Why?

A: Inaccurate QC results often point to issues with the calibration curve or sample/analyte stability.

  • Calibration Curve Issues:

    • Ensure calibrators and QCs were prepared from separate stock solutions to avoid bias from a single weighing error.[10]

    • Re-evaluate the linear range and the weighting factor used for the regression (e.g., 1/x or 1/x²).

  • Analyte Instability:

    • This compound may be degrading in the biological matrix or in the autosampler after processing. Perform stability tests (freeze-thaw, bench-top, post-preparative) to investigate this. If instability is found, adjust sample handling procedures (e.g., keep samples on ice, analyze immediately after preparation).[4]

  • Incorrect IS Concentration: Verify the concentration of the internal standard working solution.

Diagrams and Visualizations

cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation cluster_Analysis Phase 3: Routine Analysis Dev_Start Define Assay Requirements (Matrix, Range, Sensitivity) Dev_IS Internal Standard Selection Dev_Start->Dev_IS Dev_LC LC Method Optimization (Column, Mobile Phase, Gradient) Dev_SamplePrep Sample Preparation (PPT, LLE, or SPE) Dev_LC->Dev_SamplePrep Dev_MS MS/MS Parameter Tuning (MRM, CE, DP) Dev_MS->Dev_LC Val_Selectivity Selectivity & Specificity Dev_SamplePrep->Val_Selectivity Proceed to Validation Dev_IS->Dev_MS Val_Linearity Linearity & Range (LLOQ/ULOQ) Val_Accuracy Accuracy & Precision Val_Matrix Matrix Effect & Recovery Val_Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Val_Dilution Dilution Integrity Analysis_Run Analyze Study Samples with QCs and Calibrators Val_Dilution->Analysis_Run Method Ready for Use Analysis_Review Review Data (System Suitability, QC Pass/Fail) Analysis_Report Report Concentrations

Caption: General workflow for bioanalytical method development and validation.

start Problem Observed: Inconsistent or Inaccurate Results check_is Is the Internal Standard response stable across the run? start->check_is check_cal Are calibration curve R² > 0.99 and back-calculated values within ±15%? check_is->check_cal Yes check_prep Review Sample Preparation SOP check_is->check_prep No check_qc Are QC accuracies within ±15% of nominal? check_cal->check_qc Yes check_cal_prep Re-prepare Calibrators and QCs from fresh stocks check_cal->check_cal_prep No check_stability Investigate Analyte Stability (Bench-top, Freeze-thaw) check_qc->check_stability No ok Method Performance is Acceptable check_qc->ok Yes check_matrix Investigate Matrix Effects (Post-column infusion or MFE) check_prep->check_matrix

Caption: A logical flow for troubleshooting inconsistent assay results.

Core Reliable Quantification Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Selectivity Selectivity Core->Selectivity Stability Stability Core->Stability Linearity Linearity Accuracy->Linearity LLOQ LLOQ Accuracy->LLOQ Precision->Linearity Precision->LLOQ Selectivity->LLOQ MatrixEffect Matrix Effect Selectivity->MatrixEffect Stability->Accuracy Recovery Recovery Recovery->Precision

Caption: Inter-relationship between key bioanalytical validation parameters.

Quantitative Data Summary Tables

The following tables present example data from a successful method validation for this compound in human plasma.

Table 1: Linearity and Calibration Curve Summary

Parameter Value Acceptance Criteria
Calibration Model Linear -
Weighting Factor 1/x² -
Correlation Coefficient (r²) 0.9985 ≥ 0.99
Linearity Range 1.00 - 1000 ng/mL Cover expected concentrations

| Calibrator Accuracy | 96.5% - 104.2% | ±15% of nominal (±20% at LLOQ) |

Table 2: Intra- and Inter-Assay Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-Assay (n=6) Inter-Assay (3 runs, n=18) Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias) Precision (%RSD) Bias: ±15%, RSD: ≤15%
LLOQ 1.00 +4.5% 8.9% +6.2% 11.4% Bias: ±20%, RSD: ≤20%
LQC 3.00 +2.1% 6.5% +3.5% 8.1% Bias: ±15%, RSD: ≤15%
MQC 100 -1.8% 4.2% -0.9% 5.3% Bias: ±15%, RSD: ≤15%

| HQC | 800 | -3.4% | 3.1% | -2.7% | 4.5% | Bias: ±15%, RSD: ≤15% |

Table 3: Stability of this compound in Human Plasma (at LQC and HQC levels)

Stability Test Condition Duration Mean % Bias from Nominal Acceptance Criteria
Freeze-Thaw 3 Cycles (-80°C to RT) - -5.8% Within ±15%
Short-Term (Bench-Top) Room Temperature 6 hours -4.1% Within ±15%
Long-Term -80°C 90 days -8.3% Within ±15%

| Post-Preparative | Autosampler (10°C) | 24 hours | -6.5% | Within ±15% |

Table 4: Extraction Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Factor IS-Normalized Matrix Factor Acceptance Criteria
LQC 88.5% 0.95 1.02 RSD of IS-Normalized Matrix Factor ≤15%

| HQC | 91.2% | 0.93 | 0.99 | RSD of IS-Normalized Matrix Factor ≤15% |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock, Calibration (CAL), and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in an appropriate volume of DMSO or methanol to obtain a final concentration of 1.00 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in the same manner.

  • Working Solutions: Prepare intermediate working solutions for CAL and QC standards by serially diluting the stock solutions with 50:50 acetonitrile:water. CAL and QC working solutions must be prepared from separate primary stock solutions.

  • Calibration Standards and QC Samples: Spike blank, screened biological matrix (e.g., human plasma) with the appropriate working solutions to achieve the final concentrations for the calibration curve and QC levels (LLOQ, LQC, MQC, HQC). The final volume of spiking solution should not exceed 5% of the matrix volume to maintain matrix integrity.

Protocol 2: Sample Preparation using Protein Precipitation
  • Aliquot 50 µL of study samples, CAL standards, or QC samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (prepared in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of water (containing 0.1% formic acid) to each well to reduce the organic solvent concentration.

  • Seal, vortex briefly, and inject into the LC-MS/MS system.

Protocol 3: Suggested LC-MS/MS Method Parameters

These are suggested starting parameters and should be optimized during method development.

  • LC System: UPLC/HPLC system capable of binary gradient delivery.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 4.0 min: 95% to 5% B

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Autosampler Temperature: 10°C.

  • Column Temperature: 40°C.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS. For this compound (M.W. 296.29), the precursor ion would likely be [M+H]⁺ at m/z 297.3. Product ions would be determined experimentally.

  • Key MS Parameters: Optimize source-dependent parameters (e.g., Gas Temp, Gas Flow, Nebulizer Pressure, Capillary Voltage) and compound-dependent parameters (e.g., Collision Energy, Declustering Potential).

References

Validation & Comparative

PNU-100440 vs. Linezolid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the oxazolidinone antibiotic linezolid (B1675486) and its metabolite, PNU-100440. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective properties.

Executive Summary

Linezolid is a clinically important antibiotic with a well-established profile of bacteriostatic activity against a range of Gram-positive bacteria. It functions by inhibiting the initiation of bacterial protein synthesis. In contrast, this compound is a metabolite of linezolid. Extensive literature review reveals that the major metabolites of linezolid are microbiologically inactive. While one source refers to this compound as "biologically active," there is a lack of peer-reviewed scientific evidence and quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to substantiate any significant antibacterial activity. Therefore, the primary distinction in their biological activity is that linezolid is an active antibacterial agent, while this compound is considered an inactive metabolite.

Data Presentation: Linezolid Antibacterial Activity

Linezolid exhibits a broad spectrum of activity against clinically significant Gram-positive pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)1-22-4
Staphylococcus aureus (Methicillin-Resistant, MRSA)1-22-4
Enterococcus faecalis (Vancomycin-Susceptible)1-22
Enterococcus faecium (Vancomycin-Resistant, VRE)1-22-4
Streptococcus pneumoniae (Penicillin-Susceptible)0.5-11-2
Streptococcus pneumoniae (Penicillin-Resistant)0.5-11-2
Streptococcus pyogenes0.5-11-2

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Biological Activity of this compound

This compound is a metabolite of linezolid.[1] Scientific literature consistently reports that the two major metabolites of linezolid, PNU-142586 and PNU-142300, are microbiologically inactive.[2][3][4][5][6][7] While one commercial supplier describes this compound as "biologically active" and an intermediate in the synthesis of linezolid dimers, there is a notable absence of published, peer-reviewed data demonstrating its antibacterial efficacy. Without quantitative measures such as MIC values, a direct comparison of its antibacterial potency to linezolid is not feasible.

Mechanism of Action: Linezolid

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria. This mechanism is unique among clinically approved protein synthesis inhibitors.

Linezolid Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Inhibits Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA fMet-tRNA fMet-tRNA fMet-tRNA->70S_initiation_complex mRNA mRNA mRNA->70S_initiation_complex MIC Determination Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of Linezolid Start->Prepare_Drug_Dilutions Inoculate_Plates Inoculate microtiter plates with standardized bacterial suspension Prepare_Drug_Dilutions->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually inspect for the lowest concentration with no visible growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration that inhibits growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of the Toxicity of Linezolid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the antibiotic linezolid (B1675486) and its primary metabolites, PNU-142586 and PNU-142300. The information presented is supported by experimental data to assist researchers in understanding the relative toxicities and underlying mechanisms. It is important to note that while "PNU-100440" was initially considered, the primary and most clinically relevant metabolites of linezolid are PNU-142586 and PNU-142300.

Executive Summary

Linezolid, a valuable antibiotic for treating multidrug-resistant Gram-positive infections, is not without its toxicities, most notably myelosuppression and hematologic adverse events. While linezolid itself can contribute to toxicity through the inhibition of mitochondrial protein synthesis, recent evidence strongly suggests that its major metabolite, PNU-142586 , plays a significant role in hematologic toxicity via a distinct mechanism: the inhibition of topoisomerase II. The other major metabolite, PNU-142300 , is generally considered less toxic, although it can accumulate in patients with renal impairment. This guide will delve into the quantitative data supporting these differences, the experimental methods used to assess toxicity, and the distinct signaling pathways involved.

Data Presentation: Quantitative Comparison of Toxicity

The following tables summarize key quantitative data comparing the exposure and toxicological profiles of linezolid and its primary metabolites.

Table 1: Clinical Exposure of Linezolid and its Metabolites in Patients With and Without Linezolid-Induced Toxicity

CompoundPatient GroupMedian Area Under the Curve (AUC) (mg·h/L)Fold Increase in Toxicity Group
Linezolid With Toxicity75.01.25
Without Toxicity59.9
PNU-142586 With Toxicity11.61.64
Without Toxicity7.1
PNU-142300 With Toxicity6.71.46
Without Toxicity4.6

Data from a clinical study on patients with normal renal function, indicating that the increase in exposure in the toxicity group was more pronounced for the metabolites, particularly PNU-142586, than for the parent drug.[1]

Table 2: In Vitro Mitochondrial Toxicity of Linezolid

CompoundAssayIC50Source Organism for Mitochondria
Linezolid Mitochondrial Protein Synthesis Inhibition3.37 - 5.26 mg/LRat and Rabbit (Heart and Liver)

Mechanisms of Toxicity

The toxic effects of linezolid and its metabolite PNU-142586 are mediated by distinct molecular mechanisms.

PNU-142586: Hematologic Toxicity via Topoisomerase II Inhibition

The primary mechanism of hematologic toxicity associated with the metabolite PNU-142586 is the inhibition of DNA topoisomerase IIα (TOP2A) and IIβ (TOP2B)[2]. By targeting these essential enzymes, PNU-142586 disrupts DNA replication and transcription. This ultimately leads to antiproliferative and cytotoxic effects on hematopoietic cells, manifesting as thrombocytopenia and anemia.

Linezolid: Mitochondrial Toxicity

Linezolid itself can exert toxicity by inhibiting mitochondrial protein synthesis[3]. This is due to the similarity between bacterial ribosomes (the target of linezolid's antibiotic activity) and mitochondrial ribosomes. This inhibition can lead to decreased production of essential mitochondrial proteins, resulting in mitochondrial dysfunction and adverse effects such as lactic acidosis and neuropathy.

Mandatory Visualizations

Signaling Pathway of PNU-142586-Induced Hematologic Toxicity

PNU142586_Toxicity_Pathway PNU142586 PNU-142586 (Linezolid Metabolite) TOP2 Topoisomerase II (TOP2A & TOP2B) PNU142586->TOP2 Inhibition DNA_Replication DNA Replication & Transcription TOP2->DNA_Replication Required for Cell_Cycle Cell Cycle Arrest DNA_Replication->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Hematologic_Toxicity Hematologic Toxicity (Thrombocytopenia, Anemia) Apoptosis->Hematologic_Toxicity

Caption: Proposed mechanism of PNU-142586-induced hematologic toxicity.

Experimental Workflow for Assessing In Vitro Cytotoxicity

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat cells with varying concentrations of Linezolid, PNU-142586, and PNU-142300 Seeding->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis End End: Comparative Toxicity Profile Analysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of linezolid and its metabolites using a colorimetric MTT assay.

Materials:

  • Human hematopoietic cell line (e.g., K562 or HL-60)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Linezolid, PNU-142586, and PNU-142300 (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the hematopoietic cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of linezolid, PNU-142586, and PNU-142300 in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the solvent used to dissolve the compounds) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound by plotting the percentage of cell viability against the compound concentration.

Topoisomerase II Decatenation Assay

This protocol is designed to assess the inhibitory effect of PNU-142586 on the decatenation activity of topoisomerase II.

Materials:

  • Human topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • PNU-142586

  • Stop buffer/loading dye

  • Agarose (B213101)

  • Ethidium (B1194527) bromide

  • Electrophoresis equipment

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 10x topoisomerase II reaction buffer, ATP, and kDNA in a microcentrifuge tube.

  • Inhibitor Addition: Add varying concentrations of PNU-142586 to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle).

  • Enzyme Addition: Add human topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain at the top of the gel, while decatenated DNA will migrate as relaxed circles and minicircles. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of decatenated DNA.

Conclusion

The available evidence indicates a clear differentiation in the toxic profiles of linezolid and its primary metabolites. While linezolid's toxicity is linked to mitochondrial protein synthesis inhibition, its metabolite, PNU-142586, contributes significantly to hematologic adverse events through the inhibition of topoisomerase II. The accumulation of both major metabolites, particularly in patients with renal impairment, is a critical factor in the overall toxicity of linezolid therapy. Further in vitro studies are warranted to establish a more direct comparative cytotoxicity profile (e.g., IC50 values) of PNU-142586 and PNU-142300 in relevant human cell lines. This will provide a more complete understanding for the development of safer oxazolidinone antibiotics and for the clinical management of patients undergoing linezolid treatment.

References

Lack of Cross-Reactivity Data for Anti-Linezolid Antibodies with PNU-100440: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential cross-reactivity of anti-linezolid antibodies with PNU-100440, a related chemical compound. While direct experimental data on the cross-reactivity between anti-linezolid antibodies and this compound is not currently available in published literature, this document offers a comparison based on available data for other structurally related molecules and a detailed structural analysis. This information is intended for researchers, scientists, and drug development professionals working with linezolid (B1675486) and related compounds.

Executive Summary

Immunoassays are critical tools for the therapeutic drug monitoring of linezolid. The specificity of these assays is paramount to avoid erroneous measurements due to cross-reactivity with metabolites or other structurally similar compounds. This guide examines the potential for cross-reactivity of anti-linezolid antibodies with this compound. In the absence of direct experimental data for this compound, we present cross-reactivity data for known linezolid metabolites and provide a structural comparison to infer the likelihood of antibody binding. Based on significant structural differences, particularly the absence of the acetamide (B32628) group in this compound, a critical epitope for antibody recognition, significant cross-reactivity is not expected.

Data Presentation: Cross-Reactivity of Anti-Linezolid Antibodies

The following table summarizes the known cross-reactivity of commercially available anti-linezolid immunoassays with linezolid metabolites. Data for this compound is not available.

CompoundRelationship to LinezolidCross-Reactivity (%)Data Source
Linezolid Parent Drug100Reference
PNU-142586Metabolite≤0.2%ARK™ Linezolid Assay
PNU-142300Metabolite≤0.2%ARK™ Linezolid Assay
This compound Structural Analog Data Not Available N/A

Structural Comparison: Linezolid vs. This compound

A key determinant of antibody cross-reactivity is the structural similarity between the target antigen and the potentially cross-reacting molecule. The chemical structures of linezolid and this compound are presented below.

G cluster_linezolid Linezolid Structure cluster_pnu100440 This compound Structure Linezolid Linezolid_label Linezolid (C16H20FN3O4) PNU100440 PNU100440_label This compound (C14H17FN2O4)

Caption: Chemical structures of Linezolid and this compound.

Linezolid possesses a critical acetamide group attached to the aminomethyl group at the C5 position of the oxazolidinone ring. This region is often a primary epitope for antibody recognition in immunoassays developed for linezolid. In contrast, this compound lacks this entire acetamidomethyl side chain, featuring a hydroxymethyl group at the same position instead. This significant structural divergence strongly suggests that anti-linezolid antibodies are unlikely to exhibit significant cross-reactivity with this compound.

Experimental Protocols: Representative ELISA for Linezolid Quantification

While specific protocols for testing cross-reactivity with this compound are not available, a standard indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for determining antibody specificity and cross-reactivity. Below is a representative protocol.

Objective: To determine the concentration of linezolid in a sample and assess the cross-reactivity of an anti-linezolid antibody with related compounds.

Materials:

  • Microtiter plates (96-well) coated with a linezolid-protein conjugate (e.g., Linezolid-BSA)

  • Anti-linezolid antibody

  • Linezolid standard solutions

  • Test compounds (e.g., this compound)

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Preparation: Prepare serial dilutions of the linezolid standard and the test compound (this compound) in the assay buffer.

  • Competitive Binding: Add a fixed concentration of the anti-linezolid antibody to each well of the linezolid-BSA coated plate, along with either the linezolid standard, the test compound, or the sample. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to quench the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the linezolid standard. Determine the concentration of linezolid in the samples from the standard curve. Cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC₅₀ of Linezolid / IC₅₀ of Test Compound) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Mandatory Visualization

ELISA_Workflow start Start prep Prepare Standards and Samples start->prep compete Competitive Binding: Add Antibody, Standard/Sample to Coated Plate prep->compete wash1 Wash Plate compete->wash1 secondary Add Enzyme-Conjugated Secondary Antibody wash1->secondary wash2 Wash Plate secondary->wash2 substrate Add Substrate wash2->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data: Construct Standard Curve, Calculate Cross-Reactivity read->analyze end End analyze->end

Caption: Indirect Competitive ELISA Workflow.

Conclusion

Although direct experimental data on the cross-reactivity of anti-linezolid antibodies with this compound is absent from the current body of scientific literature, a comparative analysis based on structural chemistry provides valuable insight. The significant structural differences between linezolid and this compound, most notably the absence of the acetamide side chain in the latter, strongly suggest a low probability of significant cross-reactivity. However, for definitive confirmation, empirical testing using a validated immunoassay is recommended. Researchers developing or utilizing anti-linezolid immunoassays should consider evaluating the specificity against this compound if its presence in clinical or research samples is anticipated.

A Comparative Analysis of the Impurity Profiles of PNU-100440 and Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of PNU-100440 in Relation to Linezolid (B1675486), Tedizolid (B1663884), and Eperezolid (B1671371)

The oxazolidinone class of antibiotics represents a critical tool in combating multidrug-resistant Gram-positive bacterial infections. Ensuring the purity and safety of these therapeutic agents is paramount, necessitating a thorough understanding of their impurity profiles. This guide provides a comparative analysis of the impurity profile of this compound, a metabolite and synthetic intermediate of a linezolid impurity, alongside the established oxazolidinone antibiotics: linezolid, tedizolid, and eperezolid. This comparison is based on publicly available data from forced degradation studies and analyses of process-related impurities.

Executive Summary

This guide summarizes the known and potential impurities of this compound, linezolid, tedizolid, and eperezolid. While comprehensive data for this compound and eperezolid is limited in the public domain, this comparison leverages available information to provide insights into their potential impurity profiles relative to the well-characterized linezolid and tedizolid. The primary methods for impurity profiling are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Comparative Impurity Profile

The following table summarizes the known and potential impurities for each of the four oxazolidinone compounds. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time or under stress conditions (degradation products).

Compound Common/Potential Process-Related Impurities Known/Potential Degradation Products
This compound Starting materials and reagents from its synthesis; Di-substituted and positional isomers.Limited public data available. Potential for hydrolysis of the oxazolidinone ring and oxidation of the morpholine (B109124) ring, similar to linezolid.
Linezolid Linezolid Impurity D (dimer), this compound (as an intermediate for dimers), and other related substances from the synthetic route.Products of hydrolysis (opening of the oxazolidinone ring), oxidation (oxidation of the morpholine ring), and photolysis.
Tedizolid Precursors and intermediates from its multi-step synthesis.Products from the hydrolysis of the phosphate (B84403) ester (in the case of the prodrug, tedizolid phosphate), and degradation of the oxazolidinone and pyridine (B92270) rings under acidic, basic, and oxidative stress.
Eperezolid Starting materials and by-products from its synthesis, which is similar to that of linezolid. Potential for diastereomeric impurities.Limited public data available. Expected to have a similar degradation pathway to linezolid, involving hydrolysis of the oxazolidinone ring and modifications to the piperazine (B1678402) side chain.

Experimental Protocols

The identification and quantification of impurities in oxazolidinones are primarily achieved through stability-indicating chromatographic methods, especially Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry detectors.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods. A typical protocol involves subjecting the drug substance to a variety of stress conditions more severe than accelerated stability testing conditions.

Stress Conditions:

  • Acid Hydrolysis: 1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV (254 nm) and visible light (cool white fluorescent lamp) for an extended period (e.g., 7 days).

Sample Preparation:

A stock solution of the oxazolidinone is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Aliquots of this solution are then subjected to the different stress conditions. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by HPLC.

Typical HPLC Method for Impurity Profiling
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to separate a wide range of impurities with different polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the course of the run to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent drug and its impurities show significant absorbance (e.g., 254 nm), and/or Mass Spectrometry (MS) for identification and structural elucidation of unknown impurities.

  • Injection Volume: 10 µL.

Characterization of Impurities
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification of unknown impurities by providing accurate mass and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of isolated impurities.

Visualizing Key Processes

To better understand the context of oxazolidinone impurity profiling, the following diagrams illustrate the general mechanism of action and a typical workflow for impurity analysis.

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex No_Protein_Synthesis Protein Synthesis Inhibited 50S_subunit->No_Protein_Synthesis Prevents complex formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to

Caption: Oxazolidinone Mechanism of Action.

Impurity_Profiling_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Degraded_Samples Degraded_Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidation Oxidation Oxidation->Degraded_Samples Thermal Thermal Thermal->Degraded_Samples Photo Photolysis Photo->Degraded_Samples Drug_Substance Drug_Substance Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo HPLC_Analysis HPLC-UV/MS Analysis Degraded_Samples->HPLC_Analysis Impurity_Identification Impurity Identification (MS, NMR) HPLC_Analysis->Impurity_Identification Method_Validation Stability-Indicating Method Validation HPLC_Analysis->Method_Validation Impurity_Profile Impurity_Profile Impurity_Identification->Impurity_Profile Method_Validation->Impurity_Profile

Caption: Experimental Workflow for Impurity Profiling.

Conclusion

The impurity profiles of linezolid and tedizolid are relatively well-documented, with established process-related impurities and degradation pathways. In contrast, specific data on the impurity profile of this compound and eperezolid is less available in the public domain. Based on structural similarities and its role as a linezolid-related substance, it is reasonable to anticipate that this compound would exhibit susceptibility to hydrolysis and oxidation, similar to other oxazolidinones. A comprehensive impurity profile of this compound would require dedicated forced degradation studies and thorough analytical characterization. For drug development professionals, this highlights the necessity of rigorous impurity profiling for all new chemical entities and their intermediates to ensure the safety and efficacy of the final drug product.

Validating the Inactivity of PNU-142300 Against Gram-Positive Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid (B1675486) exerts its therapeutic effect by inhibiting bacterial protein synthesis, a critical process for bacterial viability. Following administration, linezolid is metabolized in the body into two primary metabolites, PNU-142300 and PNU-142586, through the oxidation of its morpholine (B109124) ring.[3] Numerous studies have established that these metabolites, including PNU-142300, are microbiologically inactive.[2][3] This guide will delve into the available data that substantiates the inactivity of PNU-142300 in comparison to the proven efficacy of its parent compound, linezolid.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Antibacterial Activity of Linezolid (Minimum Inhibitory Concentration - MIC)

Gram-Positive BacteriumLinezolid MIC Range (µg/mL)Linezolid MIC₅₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible & Resistant)0.5 - 41 - 22 - 4
Enterococcus faecalis (Vancomycin-Susceptible & Resistant)1 - 422
Enterococcus faecium (Vancomycin-Susceptible & Resistant)1 - 422
Streptococcus pneumoniae (Penicillin-Susceptible & Resistant)0.5 - 211
Streptococcus pyogenes0.25 - 20.51

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources.

Experimental Protocols

The standard method for determining the in vitro activity of an antimicrobial agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method would be the appropriate procedure to formally validate the inactivity of PNU-142300.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of two-fold dilutions of the compound to be tested (e.g., PNU-142300 and linezolid as a comparator) in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Key Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of PNU-142300 and linezolid are prepared in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis, or Streptococcus pneumoniae) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, the incubation may be done in an atmosphere with increased CO₂.

  • Reading of Results: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth. A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included for validation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_0 Linezolid Metabolism Linezolid Linezolid Oxidation Oxidation Linezolid->Oxidation Morpholine Ring Oxidation PNU_142300 PNU-142300 (Inactive Metabolite) Oxidation->PNU_142300 PNU_142586 PNU-142586 (Inactive Metabolite) Oxidation->PNU_142586

Metabolic pathway of Linezolid to its inactive metabolites.

start Start prep_solutions Prepare Serial Dilutions of PNU-142300 and Linezolid start->prep_solutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_solutions->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end cluster_1 Mechanism of Action Linezolid Linezolid Ribosome Bacterial 50S Ribosomal Subunit Linezolid->Ribosome Binds to Inhibition Inhibition Linezolid->Inhibition Protein_Synthesis Protein Synthesis Initiation Ribosome->Protein_Synthesis Essential for Inhibition->Protein_Synthesis

References

Benchmarking PNU-100440 Analytical Methods Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantitative determination of PNU-100440, a metabolite of the antibiotic Linezolid and a potential dopamine (B1211576) D4 receptor antagonist. The performance of common analytical techniques is benchmarked against established standards outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Executive Summary

The accurate quantification of this compound is critical for its development and use in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and suitable methods for the analysis of this compound and similar small molecules. This guide presents a summary of typical performance data for these methods, based on literature values for the parent compound, Linezolid, and established analytical standards.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of small molecules like this compound, benchmarked against ICH and USP validation parameters.[1][2][3]

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Established Standards (ICH/USP)
Specificity Good; potential for interference from co-eluting compounds.Excellent; high specificity due to mass-based detection.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][3]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995A linear relationship should be demonstrated across the analytical range with a correlation coefficient (r²) of ≥ 0.99.
Accuracy (% Recovery) 98-102%95-105%The closeness of test results to the true value, typically within 98.0% to 102.0% for drug substance assay.
Precision (% RSD) ≤ 2%≤ 15% (lower for bioanalysis)Repeatability (intra-assay precision) should have a Relative Standard Deviation (RSD) of ≤ 2%.[2]
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) µg/mL rangeng/mL to pg/mL rangeThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Good; sensitive to changes in mobile phase, pH, and temperature.Good; less sensitive to matrix effects than HPLC-UV.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for its parent compound, Linezolid, and are adaptable for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0), with the exact ratio optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the determination of this compound in complex matrices such as biological fluids.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Dopamine D4 Receptor Signaling Pathway

This compound has been suggested to act as a selective dopamine D4 receptor antagonist. The following diagram illustrates the canonical signaling pathway of the D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Antagonism by a compound like this compound would block the effects of dopamine on this pathway.

D4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates PNU100440 This compound (Antagonist) PNU100440->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.

General Analytical Workflow

The diagram below outlines a typical workflow for the quantitative analysis of this compound in a pharmaceutical sample.

Analytical_Workflow Sample_Prep 1. Sample Preparation (e.g., Dissolution, Extraction) Chromatography 3. Chromatographic Separation (HPLC or LC-MS/MS) Sample_Prep->Chromatography Standard_Prep 2. Standard Preparation (Calibration Curve) Standard_Prep->Chromatography Detection 4. Detection (UV or Mass Spectrometry) Chromatography->Detection Data_Acquisition 5. Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification 6. Quantification (Peak Area Integration) Data_Acquisition->Quantification Reporting 7. Result Reporting (Concentration of this compound) Quantification->Reporting

References

Comparative In Vitro Activity Analysis: PNU-100440 versus Demethyl Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of PNU-100440 and demethyl linezolid (B1675486) (PNU-142300), two metabolites of the oxazolidinone antibiotic, linezolid. A thorough review of available scientific literature indicates a significant disparity in the characterization and antimicrobial activity of these two compounds.

Executive Summary

Data Presentation: A Qualitative Comparison

Due to the absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound, a quantitative comparison with demethyl linezolid is not possible at this time. The following table provides a qualitative summary based on existing literature.

CompoundChemical Name/SynonymRole in Linezolid MetabolismReported In Vitro Antimicrobial Activity
This compound (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamideIntermediate/MetaboliteData not available in peer-reviewed literature.
Demethyl Linezolid PNU-142300; (S)-2-((4-(5-(Acetamidomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)amino)ethoxy)acetic acidMajor MetaboliteConsistently reported as microbiologically inactive.[1]

Linezolid Metabolic Pathway

The metabolism of linezolid primarily involves the oxidation of the morpholine (B109124) ring, leading to the formation of two main inactive metabolites, PNU-142586 and PNU-142300 (demethyl linezolid).[1]

Linezolid_Metabolism Linezolid Metabolic Pathway Linezolid Linezolid PNU_100440 This compound (Intermediate/Metabolite) Linezolid->PNU_100440 Metabolism Metabolism Oxidation of Morpholine Ring PNU_100440->Metabolism PNU_142586 PNU-142586 (Inactive Metabolite) Metabolism->PNU_142586 PNU_142300 Demethyl Linezolid (PNU-142300) (Inactive Metabolite) Metabolism->PNU_142300

Caption: Metabolic pathway of Linezolid.

Experimental Protocols

The determination of in vitro antimicrobial activity is typically performed by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar (B569324) dilution.

Broth Microdilution Method (Based on CLSI Guidelines)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2][3][4]

1. Preparation of Antimicrobial Agent Dilutions:

  • A series of twofold dilutions of the test compound (e.g., this compound or demethyl linezolid) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • These dilutions are dispensed into the wells of a 96-well microtiter plate.

2. Inoculum Preparation:

  • The test bacterium is cultured on an appropriate agar medium.

  • A suspension of the bacteria is prepared in a sterile liquid medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

  • A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination start Start prep_dilutions Prepare two-fold serial dilutions of test compound in microtiter plate start->prep_dilutions prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_dilutions->inoculate dilute_inoculum Dilute inoculum to final concentration (5 x 10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_results Read MIC as the lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.[2][5]

1. Preparation of Agar Plates:

  • A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding the antimicrobial agent to molten agar before it solidifies.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared and standardized as described for the broth microdilution method.

3. Inoculation:

  • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

4. Incubation:

  • The plates are incubated under the same conditions as the broth microdilution method.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria on the agar surface.

Conclusion

Based on the currently available scientific literature, a direct comparison of the in vitro activity of this compound and demethyl linezolid (PNU-142300) is not feasible due to the lack of published antimicrobial activity data for this compound. Demethyl linezolid (PNU-142300) is well-documented as a major, microbiologically inactive metabolite of linezolid.[1] Further research is required to determine if this compound possesses any clinically relevant antimicrobial properties. Researchers investigating the structure-activity relationships of linezolid and its metabolites are encouraged to perform standardized MIC testing to elucidate the potential contribution, if any, of this compound to the overall antibacterial profile of linezolid.

References

Safety Operating Guide

Navigating the Disposal of PNU-100440: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a general framework for the safe handling and disposal of the research compound PNU-100440.

Important Notice: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols before handling or disposing of this compound.

General Safety and Handling Precautions

Before undertaking any disposal procedures, ensure you are familiar with the general principles of safe laboratory practice. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials is a multi-step process that requires careful categorization and handling of different waste streams.

Disposal of Solid this compound Waste
  • Categorization: All unused, expired, or surplus solid this compound must be treated as hazardous chemical waste.

  • Packaging:

    • Whenever possible, dispose of the compound in its original, clearly labeled container.

    • If repackaging is necessary, use a container that is chemically compatible and can be securely sealed.

    • The container must be in good condition, free from cracks or leaks.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound." Do not use abbreviations.

Disposal of this compound Solutions
  • Categorization: Solutions containing this compound are to be treated as hazardous liquid chemical waste. Do not pour these solutions down the drain.

  • Packaging:

    • Use a leak-proof, screw-cap container that is chemically compatible with the solvent used.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Label the container as "Hazardous Waste" and list all constituents, including the full chemical name of the compound and the solvent(s) used (e.g., "this compound in Dimethyl Sulfoxide").

Disposal of Contaminated Labware
  • Solid Contaminated Waste: Items such as gloves, pipette tips, and weighing papers that have come into direct contact with this compound are considered chemically contaminated solid waste.

    • Collect this waste in a designated, clearly labeled, and sealed container or bag. .

  • Empty Containers: To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous liquid chemical waste.

    • After triple-rinsing and allowing it to air dry in a ventilated area (such as a fume hood), deface or remove the original label before disposal or recycling according to your institution's policies.

Disposal Workflow

The following diagram outlines the general decision-making process for the proper disposal of this compound and associated materials.

G cluster_waste_generation Waste Generation cluster_categorization Categorization cluster_solid_waste Solid Waste cluster_liquid_waste Liquid Waste cluster_empty_containers Empty Containers start This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Rinsate waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container package_solid Package in a sealed, labeled container solid_waste->package_solid dispose_solid Dispose via Institutional Hazardous Waste Program package_solid->dispose_solid package_liquid Package in a sealed, leak-proof container liquid_waste->package_liquid dispose_liquid Dispose via Institutional Hazardous Waste Program package_liquid->dispose_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->package_liquid dispose_container Dispose as regular waste or recycle deface_label->dispose_container

Personal protective equipment for handling PNU-100440

Author: BenchChem Technical Support Team. Date: December 2025

The following information provides a foundational framework for the safe handling and disposal of PNU-100440, ensuring the well-being of laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when dealing with compounds of unknown toxicity.[1] The selection and use of PPE should be based on a thorough hazard assessment of the planned experimental procedures.[2]

PPE CategoryMinimum RequirementsRecommended for Higher Risk Operations
Eye and Face Protection ANSI-approved safety glasses with side shields.Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or punctures before use. Double gloving is recommended for handling highly toxic compounds.Change gloves frequently and immediately if contaminated, torn, or punctured.
Body Protection A fully buttoned, long-sleeved laboratory coat.A chemically resistant apron or coveralls should be worn over the lab coat for procedures with a higher splash potential.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of powders or aerosols.If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. The type of respirator should be determined by a qualified industrial hygienist based on the potential exposure.
Foot Protection Closed-toe shoes are mandatory in all laboratory areas.Steel-toed shoes may be required in areas with heavy equipment.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Planning:

    • Review all planned procedures and conduct a risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling the Compound:

    • Perform all manipulations of this compound, including weighing and preparing solutions, within a certified chemical fume hood.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Employ good laboratory practices, such as keeping containers closed when not in use and avoiding the creation of dust or aerosols.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[4]

Waste StreamDisposal Procedure
Solid this compound Waste Unused or expired solid this compound should be treated as hazardous chemical waste.[5] It should be collected in a clearly labeled, sealed container and disposed of through the institution's hazardous waste program.
This compound Solutions Solutions containing this compound are to be treated as hazardous liquid chemical waste and should not be poured down the drain.[5] Collect in a labeled, leak-proof container that is chemically compatible with the solvent used.
Contaminated Labware Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, sealed waste bag and disposed of as hazardous solid waste.[5]
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, the container can be disposed of according to institutional policies, which may include defacing the label before disposal.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fume Verify Fume Hood Function prep_ppe->prep_fume handle_weigh Weigh Compound in Fume Hood prep_fume->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment disp_solid Segregate Solid Waste handle_experiment->disp_solid disp_collection Dispose via Hazardous Waste Program disp_solid->disp_collection disp_liquid Segregate Liquid Waste disp_liquid->disp_collection disp_sharps Segregate Contaminated Labware disp_sharps->disp_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.